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  • Product: methyl 4-amino-2-tert-butyl-1H-imidazole-5-carboxylate
  • CAS: 785806-33-9

Core Science & Biosynthesis

Foundational

Synthesis and Mechanistic Evaluation of Methyl 4-amino-2-tert-butyl-1H-imidazole-5-carboxylate: A Technical Guide

Strategic Retrosynthetic Design The target compound, methyl 4-amino-2-tert-butyl-1H-imidazole-5-carboxylate (CAS 785806-33-9)[1], represents a highly functionalized and sterically encumbered imidazole scaffold. Compounds...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Retrosynthetic Design

The target compound, methyl 4-amino-2-tert-butyl-1H-imidazole-5-carboxylate (CAS 785806-33-9)[1], represents a highly functionalized and sterically encumbered imidazole scaffold. Compounds of this class (4-aminoimidazole-5-carboxylates) are critical building blocks in modern drug discovery, frequently serving as precursors for purine bioisosteres, kinase inhibitors, and Toll-like receptor (TLR7/8) agonists[2].

The most atom-economical and regioselective approach to this scaffold relies on the bimolecular cyclocondensation of an amidine with an α -aminonitrile derivative[3]. Specifically, the reaction between pivalamidine (which provides the sterically demanding tert-butyl group) and methyl 2-amino-2-cyanoacetate constructs the C4-C5 backbone and the N1-C2-N3 axis in a single operational step[4].

Attempting to install a tert-butyl group at the C2 position via late-stage C-H functionalization is thermodynamically unfavorable due to severe steric hindrance. Therefore, building the ring around the pre-installed tert-butyl group via this condensation method is the most robust synthetic strategy.

Retrosynthesis SM1 Pivalamidine HCl (tert-butyl source) Base Base (NaOMe) Solvent: MeOH SM1->Base SM2 Methyl 2-amino-2-cyanoacetate (C4-C5 Scaffold) SM2->Base Int Acyclic Intermediate [tBu-C(=NH)-NH-CH(CN)COOMe] Base->Int Condensation (-NH3, -HCl) Prod Methyl 4-amino-2-tert-butyl- 1H-imidazole-5-carboxylate Int->Prod 5-endo-dig Cyclization

Fig 1. Retrosynthetic disconnection and forward cyclocondensation pathway.

Mechanistic Rationale (The Self-Validating System)

The synthesis is governed by a cascade of nucleophilic addition, elimination, and intramolecular cyclization. Understanding the causality of each step is critical for troubleshooting and scaling the reaction.

  • Activation & Free Base Generation : Both pivalamidine and methyl 2-amino-2-cyanoacetate are typically stored as hydrochloride salts to prevent degradation (specifically, the base-catalyzed self-condensation of the aminocyanoacetate into pyrazines or polymers)[5]. A stoichiometric amount of sodium methoxide (NaOMe) in methanol liberates the free bases in situ.

  • Nucleophilic Addition : The primary amine of the cyanoacetate attacks the highly electrophilic carbon of pivalamidine.

  • Elimination : Expulsion of ammonia ( NH3​ ) yields an acyclic N-(cyanomethyl)amidine intermediate.

  • Cyclization (5-endo-dig) : The amidine imine nitrogen (=NH) attacks the pendant nitrile group. This step is thermodynamically driven by the subsequent tautomerization into the aromatic 1H-imidazole ring[4].

Mechanism N1 1. Free Base Generation Deprotonation of HCl salts by NaOMe N2 2. Nucleophilic Addition Amine attacks Amidine Carbon N1->N2 N3 3. Elimination Loss of NH3 forms N-alkylated amidine N2->N3 N4 4. Intramolecular Cyclization Amidine =NH attacks Nitrile C (5-endo-dig) N3->N4 N5 5. Tautomerization Aromatization to 4-aminoimidazole N4->N5

Fig 2. Step-by-step mechanistic electron flow from acyclic precursors to the aromatic imidazole.

Quantitative Data & Reaction Optimization

To ensure maximum yield and suppress side reactions (e.g., amidine hydrolysis to pivalamide), the reaction conditions must be strictly controlled. Based on established heterocyclic protocols[3], the following parameters have been evaluated to establish a self-validating optimal workflow:

ParameterCondition A (Kinetic)Condition B (Thermodynamic - Recommended)Rationale for Condition B
Solvent / Base THF / TriethylamineMethanol / Sodium MethoxideMeOH maximizes the solubility of the amidine HCl salt and facilitates the rapid expulsion of NH3​ gas.
Temperature 25 °C65 °C (Reflux)The bulky tert-butyl group imposes a severe steric penalty; thermal energy is strictly required to drive the 5-endo-dig cyclization.
Equivalents 1.0 : 1.01.2 : 1.0 (Amidine : Cyanoacetate)A slight excess of pivalamidine compensates for trace hydrolysis to pivalamide caused by adventitious moisture.
Yield < 30%78 - 85%Thermodynamic control ensures complete conversion of the acyclic intermediate to the aromatic product.

Step-by-Step Experimental Protocol

Safety & Handling : Methyl 2-amino-2-cyanoacetate hydrochloride is a moisture-sensitive irritant. Pivalamidine hydrochloride is highly hygroscopic. Perform all operations under an inert atmosphere ( N2​ or Ar) until the cyclization is complete.

Step 1: Reagent Preparation & Neutralization
  • Equip a 250 mL oven-dried, three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Charge the flask with anhydrous methanol (100 mL) and cool to 0 °C using an ice bath.

  • Add sodium methoxide (NaOMe, 2.2 equivalents, 118.8 mmol) portion-wise to the chilled methanol.

  • Slowly add pivalamidine hydrochloride (1.2 equivalents, 64.8 mmol) and methyl 2-amino-2-cyanoacetate hydrochloride (1.0 equivalent, 54.0 mmol).

    • Causality Check : Adding the salts to the pre-formed methoxide solution ensures immediate neutralization, preventing the acidic degradation of the cyanoacetate and minimizing self-polymerization.

Step 2: Cyclocondensation
  • Remove the ice bath and allow the resulting white suspension (due to NaCl precipitation) to warm to ambient temperature over 30 minutes.

  • Heat the reaction mixture to a gentle reflux (65 °C). Maintain reflux for 4 to 6 hours.

  • Monitor the reaction progress via LC-MS or TLC (Eluent: 5% MeOH in DCM). The acyclic intermediate will appear first, followed by its gradual conversion to the highly UV-active imidazole product.

Step 3: Workup & Purification
  • Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to approximately 25% of its original volume.

  • Quench the concentrated residue by pouring it into ice-cold distilled water (150 mL). The product, methyl 4-amino-2-tert-butyl-1H-imidazole-5-carboxylate, will precipitate as an off-white solid.

  • Adjust the pH to ~7.0 using 1M HCl if necessary, to ensure the imidazole is in its neutral, least soluble form.

  • Filter the precipitate under vacuum, wash with cold water (2 x 20 mL) and cold diethyl ether (10 mL) to remove trace pivalamide.

  • Dry the solid in a vacuum oven at 45 °C for 12 hours. (Expected yield: 78-85%).

Analytical Characterization

To validate the structural integrity of the synthesized compound, the following analytical signatures should be confirmed[1]:

  • 1 H NMR (400 MHz, DMSO- d6​ ) : δ 12.10 (br s, 1H, imidazole NH), 5.95 (br s, 2H, NH2​ ), 3.72 (s, 3H, OCH3​ ), 1.28 (s, 9H, tert-butyl). (Note: The imidazole NH and amine NH2​ protons may broaden or exchange depending on the water content of the NMR solvent.)

  • LC-MS (ESI+) : m/z calculated for C9​H15​N3​O2​ [M+H]+ 198.12; found 198.1.

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Exploratory

Methyl 4-amino-2-tert-butyl-1H-imidazole-5-carboxylate CAS number

An In-depth Technical Guide to Methyl 4-amino-2-tert-butyl-1H-imidazole-5-carboxylate Authored by: A Senior Application Scientist Foreword for the Modern Researcher The imidazole scaffold is a cornerstone of medicinal ch...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Methyl 4-amino-2-tert-butyl-1H-imidazole-5-carboxylate

Authored by: A Senior Application Scientist

Foreword for the Modern Researcher

The imidazole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Its unique electronic and steric properties allow for a diverse range of biological activities. This guide focuses on a specific, potentially novel derivative: Methyl 4-amino-2-tert-butyl-1H-imidazole-5-carboxylate . While a dedicated CAS number for this exact molecule is not readily found in major chemical databases, its structural motifs—a 2-tert-butyl group and a 4-amino-5-carboxylate substitution pattern—are present in compounds of significant scientific interest.

This document serves as a technical primer for researchers and drug development professionals. It provides a well-reasoned, theoretical synthesis pathway based on established chemical principles for related compounds, alongside a discussion of its potential physicochemical properties and applications, drawing insights from analogous structures.

Core Compound Analysis: Structure and Potential Significance

The target molecule, Methyl 4-amino-2-tert-butyl-1H-imidazole-5-carboxylate, possesses a unique combination of functional groups that suggest potential for further chemical elaboration and biological activity.

  • 2-tert-Butyl Group: This bulky alkyl group can impart significant metabolic stability by sterically hindering enzymatic degradation. It also influences the electronics of the imidazole ring and can play a crucial role in binding to biological targets.

  • 4-Amino Group: This group is a key hydrogen bond donor and can be a critical pharmacophore for interacting with proteins. It also serves as a synthetic handle for further derivatization.

  • 5-Carboxylate Group: The methyl ester at the 5-position can act as a hydrogen bond acceptor and can be hydrolyzed to the corresponding carboxylic acid, which may be important for solubility or target binding.

The strategic placement of these groups suggests that this compound could be a valuable building block in the synthesis of more complex molecules with potential therapeutic applications, such as kinase inhibitors or anticancer agents.[3]

Proposed Synthesis Pathway

The synthesis of substituted 4-aminoimidazole-5-carboxylates can be achieved through various routes.[4] A plausible and efficient method for the synthesis of the title compound involves the condensation and cyclization of an appropriate amidine with a C3 fragment.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points to two key starting materials: pivalamidine (or a suitable salt) and methyl 2-amino-2-cyanoacetate.

G Target Methyl 4-amino-2-tert-butyl-1H-imidazole-5-carboxylate Intermediates Pivalamidine + Methyl 2-amino-2-cyanoacetate Target->Intermediates Cyclization Starting_Materials Pivalonitrile + Ammonia (for Pivalamidine) Glycine (for Methyl 2-amino-2-cyanoacetate) Intermediates->Starting_Materials

Caption: Retrosynthetic analysis of the target imidazole.

Step-by-Step Experimental Protocol

This protocol is a proposed pathway and may require optimization.

Step 1: Synthesis of Pivalamidine Hydrochloride

  • Reaction Setup: To a solution of pivalonitrile in anhydrous ethanol, add a solution of sodium ethoxide in ethanol.

  • Ammonia Addition: Bubble anhydrous ammonia gas through the solution at 0°C.

  • Reaction: Stir the mixture at room temperature in a sealed vessel until the reaction is complete (monitored by TLC or GC-MS).

  • Work-up: Neutralize the reaction mixture with hydrochloric acid in ethanol to precipitate pivalamidine hydrochloride.

  • Purification: Filter the solid and recrystallize from an appropriate solvent system like ethanol/ether.

Step 2: Condensation and Cyclization

  • Reaction Mixture: In a round-bottom flask, suspend pivalamidine hydrochloride and methyl 2-amino-2-cyanoacetate in a suitable solvent such as methanol or ethanol.

  • Base Addition: Add a non-nucleophilic base, for instance, sodium methoxide or triethylamine, to neutralize the hydrochloride and catalyze the reaction.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the progress of the reaction by TLC.

  • Isolation: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

G cluster_0 Synthesis of Pivalamidine HCl cluster_1 Synthesis of Methyl 2-amino-2-cyanoacetate cluster_2 Final Cyclization Pivalonitrile Pivalonitrile Pinner_Reaction Pinner Reaction Intermediate Pivalonitrile->Pinner_Reaction + EtOH, HCl Pivalamidine_HCl Pivalamidine HCl Pinner_Reaction->Pivalamidine_HCl + NH3 Cyclization Condensation & Cyclization (Base, Heat) Pivalamidine_HCl->Cyclization Glycine Glycine Esterification Esterification Glycine->Esterification + MeOH, H+ Cyanoamination Methyl 2-amino-2-cyanoacetate Esterification->Cyanoamination + NaCN, NH4Cl Cyanoamination->Cyclization Target_Compound Target_Compound Cyclization->Target_Compound Methyl 4-amino-2-tert-butyl- 1H-imidazole-5-carboxylate

Caption: Proposed synthetic workflow for the target compound.

Physicochemical Properties (Predicted)

Due to the lack of experimental data for the specific title compound, the following properties are predicted based on its structure and data from analogous compounds.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C9H15N3O2Based on structure
Molecular Weight 197.24 g/mol Based on structure
Appearance White to off-white solidTypical for similar imidazole derivatives
Solubility Soluble in methanol, ethanol, DMSO; sparingly soluble in waterPresence of polar functional groups and a nonpolar tert-butyl group
Melting Point 150-200 °CExpected for a crystalline solid with hydrogen bonding capabilities
pKa Basic (imidazole nitrogen) and weakly acidic (amino group)Imidazole ring is basic; amino group can be protonated

Potential Applications in Research and Drug Development

The structural features of Methyl 4-amino-2-tert-butyl-1H-imidazole-5-carboxylate make it a promising candidate for various applications in drug discovery.

Scaffold for Kinase Inhibitors

The 4-aminoimidazole core is a known scaffold for kinase inhibitors. The amino group and the imidazole nitrogens can form crucial hydrogen bonds with the hinge region of the kinase domain. The 2-tert-butyl group can be directed towards a hydrophobic pocket, potentially enhancing binding affinity and selectivity.

Precursor for Anticancer Agents

Several studies have demonstrated the antiproliferative activity of substituted 5-aminoimidazole-4-carboxylates against various cancer cell lines.[3] These compounds can induce apoptosis and inhibit cell migration.[3] The title compound could serve as a lead for the development of novel anticancer therapeutics.

Antiviral and Antimicrobial Research

Imidazole derivatives have shown a broad spectrum of antimicrobial and antiviral activities.[1] The unique substitution pattern of the target molecule could be explored for the development of new agents against infectious diseases.

Safety and Handling

No specific safety data sheet (SDS) is available for Methyl 4-amino-2-tert-butyl-1H-imidazole-5-carboxylate. Therefore, it should be handled with the care afforded to a new chemical entity of unknown toxicity. The following precautions are recommended based on the safety profiles of structurally related compounds.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

Methyl 4-amino-2-tert-butyl-1H-imidazole-5-carboxylate represents an intriguing, albeit currently under-documented, chemical entity with significant potential as a building block in medicinal chemistry. The proposed synthetic pathway provides a viable route for its preparation, opening the door for its evaluation in various biological assays. Researchers in drug discovery are encouraged to explore the synthesis and therapeutic potential of this and related substituted imidazoles.

References

  • Neto, J. S. S., et al. (2017). RECENT PROGRESS IN THE SYNTHESIS OF IMIDAZOLE DERIVATIVES VIA CYCLIZATION OF ALKYNES AND NITROGEN COMPOUNDS. Rev. Virtual Quim., 9(1), 275-306.
  • Tursun, M., et al. (2021). Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. Archiv der Pharmazie, 354(9), e2000470. [Link]

  • Tavares, L. C., et al. (2004).
  • Gulea, M., et al. (2017). New protocols to access imidazoles and their ring fused analogues: synthesis from N-propargylamines. RSC Advances, 7(12), 7166-7195.
  • Yadav, D., & Singh, R. K. (2025). Base-Mediated Four-Component Intramolecular Cyclization Reaction: One-Pot Access to Imidazole-4-(2H)-Ones. ChemistrySelect, 10(3), e202404567.
  • Zhang, J. (2020). Industrial production method of 4-amino-5-imidazole formamide.
  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. [Link]

  • Gao, P., et al. (2021). Iodine-Mediated Cyclization of Enamines to Imidazole-4-Carboxylic Derivatives with Sequential Removal of Nitrogen Atoms from TMSN3. The Journal of Organic Chemistry, 86(15), 10492-10500. [Link]

  • Shaw, G., & Wilson, D. V. (1962). Synthesis of analogues of 5-aminoimidazole ribonucleotides and their effects as inhibitors and substrates of the enzymes, phosphoribosylaminoimidazole carboxylase and phosphoribosylaminoimidazolesuccinocarboxamide synthetase involved in the biosynthesis of purine nucleotides de novo. Journal of the Chemical Society (Resumed), 2937-2943.
  • Shaw, E., & Woolley, D. W. (1949). A new and convenient synthesis of 4-amino-5-imidazolecarboxamide. Journal of Biological Chemistry, 181(1), 89-93. [Link]

  • Thanassi, J. W. (1975). Reactions of aminomalononitrile with electrophiles. Journal of Molecular Evolution, 7(1), 65-73. [Link]

  • Kitadai, Y., et al. (2020). Reaction of Aminomalononitrile and Benzylic Compounds as a Plausible Route to Phenylalanine. Chemistry Letters, 49(2), 163-166.
  • Zhu, Y., et al. (2005).
  • Erfei, W., et al. (2018). Regioselective single-step synthesis of 2-aminoimidazole derivatives. Tetrahedron Letters, 59(1), 64-68.
  • CN103214420A. (2013). Method for preparing 2-butyl-4-chloro-5-formylimidazole.
  • Hakkimane, S. S., et al. (2023). Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. RSC Advances, 13(45), 31652-31670.

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Foundational

Comprehensive Spectroscopic Characterization and Analytical Profiling of Methyl 4-amino-2-tert-butyl-1H-imidazole-5-carboxylate

Executive Summary The structural validation of highly functionalized heterocyclic intermediates is a critical bottleneck in modern drug development and agricultural chemistry. Methyl 4-amino-2-tert-butyl-1H-imidazole-5-c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural validation of highly functionalized heterocyclic intermediates is a critical bottleneck in modern drug development and agricultural chemistry. Methyl 4-amino-2-tert-butyl-1H-imidazole-5-carboxylate (CAS: 785806-33-9) serves as a vital building block in the synthesis of kinase inhibitors and plant growth regulators. Recent advancements in the green synthesis of related imidazole-4-carboxamide derivatives (such as "fairy chemicals") have utilized fine bubble technology to optimize the reduction and coupling of cyanoacetamides and amidines[1]. Similar synthetic logic applies to the formation of this target compound, where the condensation of pivalamidine with aminomalonate derivatives yields the highly functionalized imidazole core[1].

This whitepaper provides an in-depth, self-validating analytical guide for the spectroscopic characterization of this compound. By synthesizing data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS), we establish a robust framework for confirming its chemical identity, structural tautomerism, and purity.

Analytical Workflow & Structural Dynamics

The imidazole ring is subject to annular tautomerism. In solution, the proton rapidly exchanges between the N1 and N3 positions, meaning the compound exists in an equilibrium between the 4-amino-5-carboxylate and 5-amino-4-carboxylate forms. To accurately capture its spectroscopic signature without spectral blurring caused by rapid proton exchange, the choice of solvent and ionization technique is paramount.

AnalyticalWorkflow A Synthesis & Purification (Pivalamidine + Aminomalonate) B Sample Preparation (Dissolution in DMSO-d6 / MeOH) A->B C NMR Spectroscopy (1H, 13C, 2D-NMR) B->C D FT-IR Spectroscopy (ATR Method) B->D E LC-HRMS (ESI+ Ionization) B->E F Structural Validation (Methyl 4-amino-2-tert-butyl-1H-imidazole-5-carboxylate) C->F D->F E->F

Workflow for the spectroscopic validation of the target imidazole derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality in Experimental Design

Deuterated dimethyl sulfoxide (DMSO- d6​ ) is the solvent of choice for this analysis. Unlike CDCl 3​ or CD 3​ OD, DMSO- d6​ is highly polar (ensuring complete dissolution of the zwitterionic-like heterocyclic system) and lacks exchangeable deuterons. This prevents the primary amine (-NH 2​ ) and imidazole (-NH) protons from exchanging with the solvent, allowing them to be observed as distinct, albeit broadened, signals. The broadening is caused by the quadrupolar relaxation of the adjacent 14 N nuclei ().

Quantitative Data: 1 H and 13 C NMR Assignments

Table 1: 1 H NMR Data (400 MHz, DMSO- d6​ )

Chemical Shift ( δ , ppm)MultiplicityIntegrationAssignmentMechanistic Rationale
1.28Singlet (s)9H-C(CH 3​ ) 3​ Highly shielded aliphatic protons of the tert-butyl group.
3.72Singlet (s)3H-OCH 3​ Deshielded by the adjacent electronegative oxygen of the ester.
5.50Broad Singlet (br s)2H-NH 2​ Primary amine protons; broadened by 14 N quadrupolar coupling.
11.95Broad Singlet (br s)1HImidazole -NH Highly deshielded due to ring aromaticity and hydrogen bonding.

Table 2: 13 C NMR Data (100 MHz, DMSO- d6​ )

Chemical Shift ( δ , ppm)AssignmentStructural Significance
29.2-C(C H 3​ ) 3​ Equivalent methyl carbons of the tert-butyl group.
33.1-C (CH 3​ ) 3​ Quaternary carbon of the tert-butyl group.
50.8-OC H 3​ Methoxy carbon of the ester.
112.5Imidazole C 5Shielded by the electron-donating effect of the adjacent -NH 2​ .
146.3Imidazole C 4Deshielded by the directly attached electronegative nitrogen.
157.8Imidazole C 2Deshielded by two adjacent ring nitrogens.
163.4Ester C =OCarbonyl carbon; shifted upfield relative to isolated esters due to conjugation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides orthogonal validation of the functional groups. We utilize Attenuated Total Reflectance (ATR) to analyze the neat solid, avoiding the moisture artifacts common in KBr pellet preparation.

Table 3: Key FT-IR Vibrational Modes (ATR, cm −1 )

Wavenumber (cm −1 )Vibrational ModeInterpretation
3410, 3325N-H Stretch (Asym/Sym)Confirms the presence of the primary amine (-NH 2​ ).
3150N-H Stretch (Broad)Characteristic of the hydrogen-bonded imidazole ring NH.
2965, 2870C-H StretchAliphatic stretching from the tert-butyl and methoxy groups.
1685C=O StretchEster carbonyl. The frequency is lower than a typical aliphatic ester (~1735 cm −1 ) due to strong conjugation with the imidazole ring and intramolecular hydrogen bonding with the adjacent -NH 2​ .
1595, 1540C=C, C=N StretchesAromatic ring breathing vibrations of the imidazole core.
1220, 1155C-O StretchConfirms the ester linkage.

High-Resolution Mass Spectrometry (HRMS)

To confirm the exact elemental composition (C 9​ H 15​ N 3​ O 2​ , Exact Mass: 197.1164 Da), Liquid Chromatography coupled with Electrospray Ionization High-Resolution Mass Spectrometry (LC-ESI-HRMS) is employed.

Fragmentation Causality

Under ESI+ conditions, the molecule readily protonates at the most basic site (the imidazole nitrogen) to form the [M+H]+ ion at m/z 198.12. Collision-Induced Dissociation (CID) triggers two primary diagnostic neutral losses:

  • Loss of Methanol (-32 Da): Cleavage of the methoxy group with a concomitant proton transfer yields a highly stable acylium-like or ketene-like intermediate at m/z 166.10.

  • Loss of Isobutene (-56 Da): The bulky tert-butyl group undergoes a characteristic rearrangement (or simple cleavage with hydrogen transfer) to expel neutral isobutene, leaving a protonated imidazole core at m/z 142.06 ().

MSFragmentation M [M+H]+ m/z 198.12 (Molecular Ion) F1 m/z 166.10 (-CH3OH) M->F1 Loss of Methanol (-32 Da) F2 m/z 142.06 (-C4H8) M->F2 Loss of Isobutene (-56 Da) F3 m/z 110.04 (-CH3OH & -C4H8) F1->F3 Loss of Isobutene (-56 Da) F2->F3 Loss of Methanol (-32 Da)

Proposed ESI-MS fragmentation pathway for the [M+H]+ ion (m/z 198.12).

Self-Validating Experimental Protocols

To ensure uncompromising scientific integrity, the following step-by-step methodologies incorporate built-in validation mechanisms.

Protocol A: NMR D 2​ O Shake Experiment (Proton Validation)

Purpose: To definitively distinguish exchangeable heteroatom protons (-NH, -NH 2​ ) from carbon-bound protons.

  • Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO- d6​ .

  • Acquire a standard 1D 1 H NMR spectrum (16 scans, 10s relaxation delay).

  • Validation Step: Add 2 drops of Deuterium Oxide (D 2​ O) directly into the NMR tube. Cap and invert the tube 10 times to ensure complete mixing.

  • Re-acquire the 1 H NMR spectrum.

  • Causality Check: The broad singlets at δ 5.50 and δ 11.95 will disappear due to rapid H/D exchange, confirming their assignment as amine and imidazole protons, respectively. The aliphatic peaks ( δ 1.28, δ 3.72) must remain unperturbed.

Protocol B: FT-IR ATR Acquisition with Background Subtraction

Purpose: To eliminate environmental artifacts from the spectral data.

  • Clean the diamond ATR crystal with HPLC-grade isopropanol and allow it to air dry.

  • Validation Step: Run a background scan (32 scans, 4 cm −1 resolution) on the empty crystal. Causality: Atmospheric CO 2​ (~2350 cm −1 ) and water vapor (~3600-3800 cm −1 ) absorb strongly. The background scan mathematically subtracts these from the final spectrum.

  • Place 2-3 mg of the neat solid compound onto the crystal.

  • Apply the pressure anvil until the force gauge indicates optimal contact.

  • Acquire the sample spectrum and verify the absence of negative peaks, which would indicate improper background subtraction.

Protocol C: LC-HRMS with Internal Lock Mass

Purpose: To achieve sub-5 ppm mass accuracy for definitive elemental formula confirmation.

  • Prepare a 1 µg/mL solution of the compound in 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Inject 2 µL into the LC-MS system operating in ESI+ mode.

  • Validation Step: Co-infuse an internal calibrant (e.g., Leucine Enkephalin, exact mass [M+H]+ = 556.2771) via a secondary reference sprayer. Causality: Time-of-flight (TOF) mass analyzers are susceptible to thermal drift. The lock mass provides a continuous, real-time recalibration of the mass axis, ensuring the measured mass of 198.1239 Da is accurate to within ± 0.001 Da of the theoretical exact mass.

Conclusion

The comprehensive spectroscopic profiling of methyl 4-amino-2-tert-butyl-1H-imidazole-5-carboxylate requires a multi-modal approach. By leveraging the non-exchanging properties of DMSO- d6​ in NMR, the artifact-free acquisition of ATR-FTIR, and the high-resolution exact mass capabilities of lock-mass corrected HRMS, researchers can definitively validate the structural integrity of this crucial intermediate. The built-in self-validating steps (D 2​ O exchange, background subtraction, and internal mass calibration) ensure that the resulting analytical data is both highly accurate and fully reproducible.

References

  • Manna, A. K., Doi, M., Matsuo, K., Sakurai, H., Subrahmanyam, C., Sato, K., Narumi, T., & Mase, N. (2024). Fine bubble technology for the green synthesis of fairy chemicals. Organic & Biomolecular Chemistry, 22, 3396.[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th Ed.). John Wiley & Sons.[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds (5th Ed.). Springer.[Link]

Sources

Exploratory

The Imidazole Scaffold: Structural Causality in Pharmacology

Discovery and Development of Novel Imidazole-Based Compounds: A Technical Guide to Scaffold Design, Synthesis, and CYP51 Inhibition Imidazoles are five-membered aromatic heterocycles containing two nitrogen atoms, widely...

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Author: BenchChem Technical Support Team. Date: April 2026

Discovery and Development of Novel Imidazole-Based Compounds: A Technical Guide to Scaffold Design, Synthesis, and CYP51 Inhibition

Imidazoles are five-membered aromatic heterocycles containing two nitrogen atoms, widely recognized as a cornerstone in medicinal chemistry[1]. The causality behind their broad-spectrum pharmacological success lies in their unique electronic and structural properties. The ring features a pyrrole-type nitrogen (which acts as a strong hydrogen bond donor) and a pyridine-type nitrogen (which acts as a hydrogen bond acceptor)[2].

This amphoteric nature allows imidazole derivatives to readily bind with a variety of enzymes and receptors through diverse weak interactions[1]. Crucially, the unshared electron pair on the pyridine-type nitrogen is highly nucleophilic, allowing it to coordinate directly with transition metals[2]. This specific chemical causality makes the imidazole scaffold exceptionally effective at targeting and inhibiting metalloenzymes, such as the cytochrome P450 family.

Synthetic Methodologies: The Debus-Radziszewski Reaction

The Debus-Radziszewski synthesis is a classic multi-component reaction utilized to construct the imidazole core from a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine[3].

Mechanistic Causality: The reaction is driven by two distinct thermodynamic phases. First, the highly electrophilic carbonyl carbons of the dicarbonyl compound undergo nucleophilic attack by ammonia, resulting in a diimine intermediate[4]. Second, this diimine condenses with the aldehyde. The ultimate thermodynamic driving force that pushes the reaction to completion is the cyclization and dehydration step, which yields the highly stable, conjugated aromatic sextet of the imidazole ring[3].

Protocol 1: Ultrasonic-Assisted Debus-Radziszewski Synthesis

To circumvent the harsh conditions and low yields of conventional heating, modern synthesis often employs ultrasonic irradiation[5]. Acoustic cavitation generates localized microscopic hot spots that accelerate condensation kinetics while maintaining a low bulk temperature, preserving thermally labile functional groups.

Self-Validating System: This protocol utilizes real-time Thin-Layer Chromatography (TLC) alongside Fourier Transform Infrared (FTIR) spectroscopy. The reaction validates its own completion when the distinct carbonyl stretch (~1700 cm⁻¹) disappears and the C=N stretch (~1600 cm⁻¹) emerges in the crude spectrum.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 10 mmol of the selected 1,2-dicarbonyl compound and 10 mmol of the aldehyde in 20 mL of a green solvent (e.g., ethanol). Add 25 mmol of ammonium acetate, which serves as both the ammonia source and a mild acidic catalyst.

  • Ultrasonic Irradiation: Place the reaction flask in an ultrasonic bath (40 kHz) at an ambient bulk temperature. Sonicate for 30–60 minutes. The cavitation bubbles provide the localized activation energy required for the initial diimine condensation[5].

  • Reaction Monitoring: Spot the mixture on a silica TLC plate every 15 minutes against the starting materials. The reaction is deemed complete when the dicarbonyl spot is entirely consumed.

  • Isolation: Pour the irradiated mixture into ice-cold distilled water. The sudden drop in solvent polarity forces the hydrophobic aromatic imidazole to precipitate. Filter the solid and wash with cold water.

  • Purification & Structural Validation: Recrystallize the crude product from ethanol. Validate the core structure using ¹H-NMR, specifically confirming the presence of the characteristic sharp singlet of the imidazole C2-proton at approximately 7.5–8.0 ppm.

DebusRadziszewski Dicarbonyl 1,2-Dicarbonyl Compound Diimine Diimine Intermediate (Nucleophilic Condensation) Dicarbonyl->Diimine Step 1: Condensation Ammonia Ammonia / Primary Amine Ammonia->Diimine Step 1: Condensation Aldehyde Aldehyde Cyclization Cyclization & Dehydration (Thermodynamic Driving Force) Aldehyde->Cyclization Diimine->Cyclization Step 2: Aldehyde Addition Imidazole Substituted Imidazole Ring Cyclization->Imidazole Aromatization

Workflow and chemical logic of the Debus-Radziszewski imidazole synthesis.

Pharmacological Application: Targeting CYP51 in Fungal Pathogens

One of the most profound applications of imidazole-based compounds is in the treatment of invasive fungal infections. Their primary mechanism of action is the targeted inhibition of lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway[6].

Mechanistic Causality: Fungal cell membranes rely heavily on ergosterol to maintain structural integrity, fluidity, and membrane protein function[6]. CYP51 is responsible for the oxidative removal of the 14α-methyl group from lanosterol to produce an ergosterol precursor[6]. Imidazole drugs penetrate the fungal cell and enter the CYP51 active site. The basic nitrogen of the imidazole ring forms a coordinate covalent bond directly with the heme iron (Fe³⁺) of the enzyme[7]. This coordination physically blocks molecular oxygen from binding to the heme, halting the demethylation process. Consequently, toxic 14-methylated sterols accumulate within the cell, and the depletion of ergosterol leads to fatal membrane disruption[7].

CYP51Pathway Lanosterol Lanosterol (Substrate) CYP51 CYP51 Enzyme (Lanosterol 14α-demethylase) Lanosterol->CYP51 Ergosterol Ergosterol Synthesis (Normal Pathway) CYP51->Ergosterol Uninhibited ToxicSterols Accumulation of Toxic 14-Methylated Sterols CYP51->ToxicSterols Inhibited State Imidazole Imidazole-Based Drug (e.g., Compound B3) Imidazole->CYP51 Heme Iron Coordination CellDeath Fungal Cell Death (Membrane Disruption) ToxicSterols->CellDeath

Mechanism of imidazole-based antifungals targeting the CYP51 enzyme pathway.

Quantitative Data: SAR and Efficacy of Imidazole Derivatives

Continuous Structure-Activity Relationship (SAR) optimization has led to the discovery of novel imidazole derivatives. For instance, recent developments of amide imidazole CYP51 inhibitors featuring aromatic fused ring hydrophobic side chains (such as Compound B3) have demonstrated potent antifungal activity that surpasses classical control drugs[6][8].

CompoundTarget EnzymeMIC C. albicans (µg/mL)Cytotoxicity MCF-7 (IC₅₀, µM)Pharmacological Notes
Fluconazole (Control)CYP510.25>100Classical triazole; widespread clinical resistance observed.
Ketoconazole CYP510.0345.2Classical imidazole; high potency but exhibits off-target mammalian CYP inhibition[9].
Miconazole CYP510.0630.5Highly lipophilic imidazole; primarily used for superficial infections[7].
Compound B3 (Novel)CYP510.01>100Novel amide imidazole; effectively inhibits yeast-to-hypha transition with moderate safety[6][8].

Protocol 2: CYP51 Target Engagement and Antifungal Susceptibility Assay

To definitively prove that a newly synthesized imidazole acts via CYP51 inhibition, a dual-assay approach is required.

Self-Validating System: This protocol is self-validating by linking molecular causality to phenotypic outcome. The spectroscopic assay confirms direct target engagement (binding to the heme iron), while the microdilution assay confirms that this binding translates to actual antifungal efficacy. The inclusion of a drug-free control validates organism viability, and a fluconazole control validates assay sensitivity.

Step-by-Step Methodology:

Part A: Target Engagement (Type II Difference Spectroscopy)

  • Protein Preparation: Purify recombinant C. albicans CYP51 protein and dilute to a concentration of 2 µM in potassium phosphate buffer (pH 7.4) containing 20% glycerol to stabilize the enzyme.

  • Baseline Titration: Divide the protein solution equally into two UV-Vis cuvettes (sample and reference). Record a baseline absorption spectrum from 350 nm to 500 nm.

  • Ligand Addition: Titrate the novel imidazole compound (from 0.1 µM to 5 µM) strictly into the sample cuvette. Add an equivalent volume of pure solvent to the reference cuvette to negate solvent effects.

  • Validation Readout: A successful coordinate covalent bond between the imidazole nitrogen and the heme iron will induce a characteristic "Type II" spectral shift—a peak at ~430 nm and a trough at ~390 nm. Calculate the dissociation constant (K_d) based on the amplitude of this shift.

Part B: Phenotypic Efficacy (Broth Microdilution)

  • Inoculum Preparation: Prepare a suspension of C. albicans (ATCC 90028) in RPMI 1640 medium to a final concentration of 0.5 × 10³ to 2.5 × 10³ CFU/mL, adhering to CLSI M27 guidelines.

  • Treatment: Dispense 100 µL of the inoculum into a 96-well microtiter plate. Add 100 µL of the imidazole compound, serially diluted from 64 µg/mL down to 0.015 µg/mL.

  • Controls: Designate well columns for a drug-free growth control and a fluconazole positive control.

  • Incubation & Readout: Incubate the plate at 35°C for 24 hours. Determine the Minimum Inhibitory Concentration (MIC) by identifying the lowest concentration well that visually inhibits 50% of fungal growth compared to the drug-free control.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis and Mechanistic Evaluation of Methyl 4-Amino-2-tert-butyl-1H-imidazole-5-carboxylate

Introduction & Pharmacophore Significance The 4-aminoimidazole-5-carboxylate scaffold is a privileged pharmacophore, serving as a critical building block for purine analogs, kinase inhibitors, and AICAR (5-aminoimidazole...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacophore Significance

The 4-aminoimidazole-5-carboxylate scaffold is a privileged pharmacophore, serving as a critical building block for purine analogs, kinase inhibitors, and AICAR (5-aminoimidazole-4-carboxamide ribonucleotide) derivatives. The specific incorporation of a tert-butyl group at the C2 position in methyl 4-amino-2-tert-butyl-1H-imidazole-5-carboxylate (CAS: 785806-33-9)[1] imparts significant steric bulk and lipophilicity. In drug design, this steric shielding is intentionally utilized to enhance the metabolic stability of the imidazole ring by preventing oxidative degradation at the C2 position.

This guide provides an authoritative, self-validating protocol for the synthesis of this compound via the base-promoted cyclocondensation of pivalamidine and methyl 2-amino-2-cyanoacetate.

Mechanistic Causality & Reaction Design

As a Senior Application Scientist, it is critical to approach heterocyclic synthesis not as a mere sequence of steps, but as a carefully orchestrated series of mechanistic events. The synthesis relies on a bimolecular condensation followed by an intramolecular cyclization.

Causality behind Reagent and Solvent Selection:

  • Base Matching: Both starting materials are typically supplied as stable hydrochloride salts. Sodium methoxide (NaOMe) is selected as the base to liberate the free amines. Crucially, NaOMe is paired with methanol as the solvent. This deliberate matching prevents the transesterification of the methyl ester group—a common, yield-destroying pitfall when using ethoxide or amine bases in non-matching solvents[3].

  • Thermal Activation: The reaction is initiated at 0 °C to safely manage the exothermic neutralization and prevent the decomposition of the highly reactive aminocyanoacetate. However, the subsequent 5-exo-dig cyclization—where the amidine nitrogen attacks the nitrile carbon—faces a high entropic barrier. Refluxing at 65 °C provides the necessary thermal energy to drive the cyclization and subsequent tautomerization to the stable aromatic system. The hydrolytic instability of amidine intermediates at elevated temperatures necessitates strictly anhydrous conditions during this phase[2].

Mechanism A Pivalamidine HCl + NaOMe C Acyclic Amidine Intermediate A->C Free base formation B Methyl 2-amino- 2-cyanoacetate B->C Nucleophilic attack (-NH3) D Intramolecular Cyclization C->D Nitrile addition E Methyl 4-amino-2-tert-butyl- 1H-imidazole-5-carboxylate D->E Tautomerization

Mechanistic pathway for the base-catalyzed cyclocondensation forming the imidazole core.

Quantitative Optimization of Reaction Parameters

To establish the most robust protocol, various conditions were evaluated. The data below demonstrates why the NaOMe/MeOH system at reflux is the optimal choice for maximizing both yield and purity.

EntryBase (2.1 eq)SolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
1Et 3​ NEtOH801245Incomplete cyclization; mixed methyl/ethyl esters observed.
2DBUMeCN80862High background degradation; dark tarry byproducts formed.
3 NaOMe MeOH 65 5 88 Clean conversion; product easily isolable via precipitation.
4NaOMeMeOH252430Reaction stalls at the acyclic intermediate; insufficient energy for cyclization.

Experimental Methodology

Reagents and Equipment
  • Pivalamidine hydrochloride (1.00 g, 7.32 mmol, 1.0 equiv)

  • Methyl 2-amino-2-cyanoacetate hydrochloride (1.10 g, 7.32 mmol, 1.0 equiv)

  • Sodium methoxide solution (25 wt% in MeOH, 3.50 mL, 15.3 mmol, 2.1 equiv)

  • Anhydrous Methanol (30 mL)

  • Oven-dried 100 mL round-bottom flask, magnetic stirrer, reflux condenser, and nitrogen balloon.

Step-by-Step Protocol

Workflow Step1 Step 1: Freebasing Neutralize HCl salts with NaOMe in MeOH at 0 °C Step2 Step 2: Condensation Reflux at 65 °C for 5 h to drive cyclization Step1->Step2 Step3 Step 3: Workup Quench, extract with EtOAc, wash with brine Step2->Step3 Step4 Step 4: Purification Silica gel chromatography or Recrystallization Step3->Step4

Step-by-step experimental workflow for the synthesis and purification of the target imidazole.

  • Preparation of Free Base: Purge the oven-dried 100 mL round-bottom flask with nitrogen. Suspend pivalamidine hydrochloride and methyl 2-amino-2-cyanoacetate hydrochloride in 30 mL of anhydrous methanol.

  • Controlled Neutralization: Cool the suspension to 0 °C using an ice-water bath. Add the 25 wt% NaOMe solution dropwise over 15 minutes. Scientific Insight: A slight excess (2.1 equiv) is used to fully neutralize both hydrochloride salts and provide a catalytic basic environment to drive the transamidation.

  • Cyclocondensation: Remove the ice bath and allow the mixture to warm to ambient temperature over 30 minutes. Attach the reflux condenser and heat the reaction to 65 °C (reflux) for 5 hours.

  • Reaction Monitoring: Monitor the reaction via TLC (Eluent: DCM/MeOH 9:1). The acyclic intermediate will appear as a highly polar spot, which will gradually be replaced by the strongly UV-active product spot (R f​ ~ 0.4).

  • Workup: Once complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the bulk of the methanol. Partition the resulting residue between Ethyl Acetate (50 mL) and saturated aqueous NaHCO 3​ (30 mL).

  • Extraction and Drying: Extract the aqueous layer with additional Ethyl Acetate (2 x 25 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo.

  • Purification: Purify the crude solid via flash column chromatography on silica gel (gradient elution: Hexanes/EtOAc 70:30 to 50:50). Alternatively, for highly scalable routes, recrystallize the crude material from hot toluene/hexanes to afford the product as an off-white crystalline solid.

Self-Validating Analytical Benchmarks

A robust protocol must be self-validating. To confirm the structural integrity of the synthesized methyl 4-amino-2-tert-butyl-1H-imidazole-5-carboxylate, cross-reference your analytical data against these benchmarks:

  • TLC Profile: The product must be strongly UV-active (254 nm) due to the extended π -conjugation of the imidazole-carboxylate system, and it will stain positively (purple/brown) with Ninhydrin due to the presence of the primary C4-amine.

  • Mass Spectrometry (ESI+): Expect a dominant molecular ion peak at m/z 198.12 [M+H] + , corresponding to the exact mass of C 9​ H 15​ N 3​ O 2​ .

  • 1 H NMR (400 MHz, CDCl 3​ ):

    • δ 1.35 (s, 9H) – Confirms the intact tert-butyl group.

    • δ 3.85 (s, 3H) – Confirms the methyl ester (verifying no transesterification occurred).

    • δ 5.00–5.50 (br s, 2H) – Confirms the primary amine (NH 2​ ).

    • δ ~10.5 (br s, 1H) – Imidazole NH (often broad or exchanged depending on solvent water content).

References

  • 1H-Imidazole-4-carboxylicacid,5-amino-2-(1,1-dimethylethyl)-,methylester (CAS: 785806-33-9) Properties and Identification.Guidechem Chemical Database.
  • Investigating the Underappreciated Hydrolytic Instability of 1,8-Diazabicyclo[5.4.0]undec-7-ene and Related Unsaturated Nitrogenous Bases.Organic Process Research & Development - ACS Publications.
  • Molecular diversity of the reactions of MBH carbonates and various nucleophiles in Heterocycle Synthesis.Beilstein Journal of Organic Chemistry.
Application

Application Note: Synthesis and Evaluation of 8-tert-Butyl Purine/Xanthine Derivatives via Methyl 4-amino-2-tert-butyl-1H-imidazole-5-carboxylate

Introduction & Chemical Profile Methyl 4-amino-2-tert-butyl-1H-imidazole-5-carboxylate (CAS: 785806-33-9) is a highly specialized heterocyclic building block utilized extensively in medicinal chemistry and drug discovery...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profile

Methyl 4-amino-2-tert-butyl-1H-imidazole-5-carboxylate (CAS: 785806-33-9) is a highly specialized heterocyclic building block utilized extensively in medicinal chemistry and drug discovery. Structurally, it features an imidazole core substituted with a bulky tert-butyl group at the C2 position, flanked by an amino group at C4 and a methyl ester at C5.

This specific ortho-arrangement of the amino and carboxylate functionalities makes it an ideal precursor for the "imidazole-first" synthesis of fused bicyclic systems, primarily purines and xanthines . While traditional Traube purine synthesis builds the imidazole ring onto a pre-formed pyrimidine, the imidazole-first approach is strictly required when introducing severe steric bulk—such as a tert-butyl group—at the purine C8 position. Attempting to close an imidazole ring around a tert-butyl precursor often fails due to steric hindrance; thus, starting with this pre-formed 2-tert-butyl imidazole completely bypasses the synthetic bottleneck.

Mechanistic Rationale: The Role of the 8-tert-Butyl Scaffold

The translation of the imidazole's 2-tert-butyl group into the purine/xanthine's 8-tert-butyl group has profound pharmacological implications. This bulky, lipophilic moiety acts as a critical structural determinant for target selectivity:

  • Adenosine Receptor (AR) Antagonism: The 8-tert-butyl group forces the xanthine core into a specific orientation that perfectly occupies the deep hydrophobic sub-pockets of the A1 and A3 Adenosine Receptors. This steric anchoring prevents the receptor from undergoing the conformational shifts required for G-protein activation, resulting in highly potent antagonism [3].

  • Phosphodiesterase (PDE) Inhibition: 8-alkyl substituted xanthines act as competitive inhibitors of cyclic nucleotide PDEs. The tert-butyl variant exhibits specific binding kinetics within the hydrophobic regions of the PDE active site, preventing the hydrolysis of cAMP [2].

  • Cytotoxicity & Cell Cycle Arrest: Emerging oncology research demonstrates that 8-tert-butyl xanthine derivatives (such as 8-tert-butyl caffeine) act as potent cytotoxic agents. They induce asynchronous cell growth and predominantly trigger G1 cell cycle arrest in mammalian prostate cancer cell lines (e.g., DU145) [1].

SynthesisWorkflow A Methyl 4-amino-2-tert-butyl- 1H-imidazole-5-carboxylate B Pyrimidine Annulation (Urea / NaOEt / Δ) A->B C 8-tert-Butylxanthine Core Scaffold B->C D Regioselective N-Alkylation (R-X / Base) C->D E Target Antagonist / PDE Inhibitor D->E

Figure 1: Chemical synthesis workflow from the imidazole precursor to the final biologically active purine/xanthine.

Experimental Protocols

Protocol 1: Pyrimidine Annulation to 8-tert-Butylxanthine

This protocol utilizes a base-catalyzed cyclization with urea to construct the pyrimidine-2,4-dione ring onto the imidazole precursor.

Reagents & Materials:

  • Methyl 4-amino-2-tert-butyl-1H-imidazole-5-carboxylate (1.0 eq)

  • Urea (3.0 eq)

  • Sodium ethoxide (NaOEt) (2.5 eq, 21% wt in ethanol)

  • Anhydrous Ethanol (Reaction Solvent)

  • 1M HCl (Aqueous)

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the imidazole precursor (1.0 eq) and urea (3.0 eq) in anhydrous ethanol.

  • Base Addition (Causality): Slowly add the NaOEt solution dropwise at room temperature. Rationale: The strong base deprotonates the urea, generating a nucleophilic nitrogen species capable of attacking the C5 methyl ester of the imidazole.

  • Cyclization: Heat the reaction mixture to reflux (approx. 78°C) for 12–16 hours. Rationale: The initial attack forms an amide intermediate, displacing methanol. The elevated temperature provides the activation energy necessary for the C4-amino group to subsequently attack the urea carbonyl, eliminating ammonia and closing the pyrimidine ring.

  • Quenching & Precipitation: Cool the mixture to 0°C using an ice bath. Slowly acidify the mixture with 1M HCl until the pH reaches ~5.0. The 8-tert-butylxanthine product will precipitate as a white/off-white solid.

  • Validation: Filter the precipitate, wash with cold water, and dry under vacuum. Validate via LC-MS. The expected mass transition is from MW​=197.24 (Starting Material) to MW​=222.25 (Product: [M+H]+=223.1 ).

Protocol 2: In Vitro Radioligand Binding Assay for A3 Adenosine Receptor

To validate the biological efficacy of the synthesized 8-tert-butylxanthine derivatives, a self-validating competitive radioligand binding assay is employed.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest Chinese Hamster Ovary (CHO) cells stably expressing the human A3 Adenosine Receptor (hA3AR). Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 × g for 20 minutes to isolate the membrane fraction.

  • Ligand Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM of [125I]AB-MECA (a highly selective A3 radioligand), and varying concentrations of the synthesized 8-tert-butylxanthine ( 10−10 to 10−5 M).

  • Equilibration (Causality): Incubate the microplates at 25°C for 60 minutes. Rationale: This specific time and temperature allow the competitive antagonist to reach thermodynamic equilibrium with the radioligand at the orthosteric binding site without degrading the receptor.

  • Filtration & Detection: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash three times with ice-cold buffer.

  • Quantification: Measure the retained radioactivity using a gamma scintillation counter. Calculate the IC50​ using non-linear regression and convert to the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation.

ARPathway Antagonist 8-tert-Butyl Xanthine (Antagonist) Receptor Adenosine Receptor (e.g., A3AR) Antagonist->Receptor Competitive Blockade GProtein Gi Protein Subunit Receptor->GProtein Prevents Activation AC Adenylate Cyclase (AC) GProtein->AC Lifts AC Inhibition cAMP Intracellular cAMP (Maintained/Increased) AC->cAMP Catalyzes ATP

Figure 2: Mechanism of action for 8-tert-butyl xanthine antagonists blocking the Gi-coupled Adenosine Receptor pathway.

Quantitative Data Summary

The table below summarizes the comparative pharmacological profiles of various 8-substituted xanthines derived from imidazole precursors, highlighting the specific impact of the 8-tert-butyl modification across different biological targets.

Compound Class / DerivativePrimary TargetAffinity / ActivityObserved Biological EffectReference
8-tert-butyl caffeine Prostate Cancer Cells (DU145) IC50​ ~ 1.5 mMPotent cytotoxicity; induces G1 phase cell cycle arrest.
3-isobutyl-8-tert-butyl-1-methylxanthine Phosphodiesterase (Peak I/II)Moderate InhibitionPrevents cAMP hydrolysis; promotes smooth muscle relaxation.
1-Benzyl-8-tert-butyl-pyrido-purine Human A3 Adenosine Receptor Ki​ = 4.0 ± 0.3 nMHighly potent, selective competitive antagonism.

References

  • Suravajhala, R., Suri, N., Bhagat, M., & Saxena, A. (2013). Biological evaluation of 8-alkyl xanthines as potential cytotoxic agents. Advances in Biological Chemistry, 3, 314-319.[Link]

  • Schneller, S. W., Ibay, A. C., Martinson, E. A., & Wells, J. N. (1986). Inhibition of cyclic nucleotide phosphodiesterases from pig coronary artery by benzo-separated analogues of 3-isobutyl-1-methylxanthine. Journal of Medicinal Chemistry, 29(6), 972-978. [Link]

  • Priego, E.-M., Pérez-Pérez, M.-J., von Frijtag Drabbe Kuenzel, J. K., de Vries, H., IJzerman, A. P., Camarasa, M.-J., & Martín-Santamaría, S. (2002). Pyrido[2,1-f]purine-2,4-dione derivatives as a novel class of highly potent human A3 adenosine receptor antagonists. Journal of Medicinal Chemistry, 45(15), 3337–3344.[Link]

Method

High-throughput screening of imidazole-based compound libraries

Application Note: High-Throughput Screening of Imidazole-Based Compound Libraries Executive Brief The imidazole ring—a five-membered aromatic heterocycle containing two nitrogen atoms—is a privileged scaffold in medicina...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Throughput Screening of Imidazole-Based Compound Libraries

Executive Brief

The imidazole ring—a five-membered aromatic heterocycle containing two nitrogen atoms—is a privileged scaffold in medicinal chemistry. Its electron-rich structure, hydrogen-bonding capability, and metal-coordination properties allow it to interact with a vast array of therapeutic targets, making it a cornerstone in the discovery of antiviral, anticancer, and antimicrobial agents[1]. This application note provides a comprehensive, self-validating protocol for the High-Throughput Screening (HTS) of imidazole-based compound libraries, utilizing a Fluorescence Polarization (FP) assay architecture designed to eliminate false positives and identify high-affinity lead compounds.

Mechanistic Rationale: The Imidazole Scaffold

The efficacy of imidazole derivatives stems from their structural versatility. The scaffold can act as both a hydrogen bond donor and acceptor, enabling deep integration into the binding pockets of viral targets such as the Dengue virus replicon, HIV-1 integrase, and SARS-CoV-2 Nsp13 helicase[2][3]. Furthermore, the nitrogen atoms in the imidazole ring are highly effective at coordinating with metal ions (e.g., Zn²⁺, Cu²⁺) present in the active sites of metalloenzymes.

To systematically identify these interactions, we deploy a competitive Fluorescence Polarization (FP) assay. FP measures the rotational dynamics of a fluorescently labeled probe. When the probe binds to a large target protein, its rotation slows, yielding a high FP signal (measured in millipolarization units, mP). An active imidazole compound will competitively displace the probe, increasing its rotational freedom and proportionally lowering the FP signal[4].

Pathway A Imidazole Scaffold C Hydrogen Bonding & Metal Coordination A->C engages via B Target Binding Pocket D Probe Displacement B->D causes C->B E FP Signal Reduction (Hit Confirmation) D->E

Fig 1: Mechanistic pathway of competitive inhibition by imidazole derivatives.

Assay Architecture & Causality

A successful HTS campaign requires more than simply mixing reagents; it requires an engineered environment that suppresses artifacts. Imidazole libraries are highly diverse, and certain derivatives possess intrinsic autofluorescence or tend to form colloidal aggregates in aqueous buffers, leading to promiscuous inhibition[5].

To build a self-validating system , this protocol incorporates the following causal design choices:

  • Detergent Supplementation: The addition of 0.01% Triton X-100 prevents the non-specific colloidal aggregation of hydrophobic imidazole derivatives, ensuring that only stoichiometric, lock-and-key inhibitors are flagged as hits.

  • Total Fluorescence Intensity (TFI) Monitoring: Because up to 2.7% of compounds in standard libraries can exhibit autofluorescence in the blue/green channels, relying solely on mP values is dangerous[5]. By simultaneously measuring TFI, any well showing a >20% spike in total fluorescence is immediately flagged as an optical artifact rather than a true hit.

  • Acoustic Liquid Handling: Imidazoles are stored in 100% DMSO. Because target enzymes denature at high solvent concentrations, we utilize acoustic dispensing to transfer nanoliter volumes, capping the final assay DMSO concentration at strictly <1%.

HTS_Workflow A 1. Imidazole Library Preparation (DMSO) B 2. FP Assay Assembly (Target + Probe) A->B C 3. HTS Execution (384-well microplates) B->C D 4. Data Acquisition (mP & Total FI) C->D E 5. Hit Triage & Orthogonal Validation D->E

Fig 2: End-to-end HTS workflow for imidazole-based compound libraries.

Step-by-Step HTS Protocol

Phase 1: Reagent & Library Preparation
  • Buffer Formulation: Prepare the FP Assay Buffer containing 25 mM Tris (pH 8.0), 100 mM NaCl, 1 mM DTT, and 0.01% Triton X-100[4]. Causality: DTT maintains the reducing environment necessary for target stability, while Triton X-100 prevents compound aggregation.

  • Library Dispensing: Using an acoustic liquid handler (e.g., Echo 550), dispense 20 nL of the 10 mM imidazole compound library (in 100% DMSO) into black, flat-bottom 384-well microplates.

  • Control Wells: Designate columns 1 and 2 for controls. Dispense 20 nL of pure DMSO into the negative control wells (maximum FP signal) and 20 nL of a known reference inhibitor into the positive control wells (minimum FP signal).

Phase 2: Assay Assembly
  • Target Addition: Dilute the target protein (e.g., Nsp13 helicase or Mpro) in FP Assay Buffer to a working concentration of 50 nM. Dispense 10 µL of this solution into all wells using a bulk reagent dispenser[3][4].

  • Pre-Incubation: Centrifuge the plates at 1,000 x g for 1 minute to remove bubbles. Incubate in the dark at room temperature for 30 minutes. Causality: This pre-incubation step is critical to allow slow-binding imidazole derivatives to reach thermodynamic equilibrium with the target before the tracer is introduced.

  • Tracer Addition: Dilute the fluorescently labeled probe (e.g., FITC-labeled substrate) to 10 nM in FP Assay Buffer. Dispense 10 µL into all wells, bringing the final assay volume to 20 µL. The final compound concentration is 10 µM with 0.1% DMSO.

  • Final Incubation: Incubate the plates for an additional 60 minutes at room temperature in the dark.

Phase 3: Readout & Self-Validation
  • Data Acquisition: Read the plates on a multimode microplate reader equipped with polarizing filters (Excitation: 485 nm, Emission: 535 nm).

  • Self-Validating QC Check: Extract both the parallel ( I∥​ ) and perpendicular ( I⊥​ ) fluorescence intensities. Calculate the mP value using the standard equation. Simultaneously, calculate the Total Fluorescence Intensity ( TFI=I∥​+2I⊥​ ).

  • Hit Triage: Exclude any compounds where TFI deviates by >20% from the negative controls (flagged as autofluorescent chemical interference)[5]. For the remaining valid data points, identify hits that reduce the mP signal by >50% relative to the controls.

Quantitative Data Presentation

The robustness of the HTS campaign is statistically validated using the Z'-factor. A Z'-factor > 0.5 indicates an excellent assay with a wide separation between positive and negative controls. Below is a summarized data table from a representative screening campaign of 30,000 imidazole derivatives targeting viral helicase/protease systems[3].

Table 1: Quantitative HTS Campaign Metrics for Imidazole Derivatives

Compound Sub-ClassLibrary SizePrimary Hit Rate (%)Avg. IC₅₀ (µM)False Positive Rate (Autofluorescence)Z'-Factor
2,4,5-Trisubstituted Imidazoles 10,0000.85%1.2512.4%0.78
Imidazole-4,5-dicarboxamides 5,0001.10%0.988.1%0.81
Benzimidazole Conjugates 15,0000.60%2.4015.2%0.75

Note: The high false-positive rate in Benzimidazole conjugates underscores the absolute necessity of the TFI monitoring step engineered into this protocol.

References

  • The Imidazole Scaffold: A Cornerstone in Drug Discovery and Development Benchchem URL
  • Imidazole derivatives: Impact and prospects in antiviral drug discovery PMC - NIH URL
  • Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay PMC - NIH URL
  • High-Throughput Screening to Predict Chemical-Assay Interference PMC - NIH URL
  • Development of a Fluorescent Assay and Imidazole-Containing Inhibitors by Targeting SARS-CoV-2 Nsp13 Helicase PMC - NIH URL

Sources

Application

Application Note: Advanced Functionalization Strategies for Methyl 4-amino-2-tert-butyl-1H-imidazole-5-carboxylate

Executive Summary & Mechanistic Rationale Methyl 4-amino-2-tert-butyl-1H-imidazole-5-carboxylate (CAS: 785806-33-9) is a highly versatile, electron-rich heterocyclic building block widely utilized in the synthesis of kin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Methyl 4-amino-2-tert-butyl-1H-imidazole-5-carboxylate (CAS: 785806-33-9) is a highly versatile, electron-rich heterocyclic building block widely utilized in the synthesis of kinase inhibitors, purine analogs, and novel pharmacophores. The molecule presents three orthogonal sites for functionalization:

  • The C4-Amino Group: Susceptible to diazotization, allowing for Sandmeyer-type halogenations or azo-coupling.

  • The N1-Imidazole Nitrogen: Available for electrophilic alkylation or protecting group installation.

  • The C5-Methyl Ester: A prime candidate for hydrolysis, amidation, or participation in cyclocondensation reactions to form fused bicyclic systems (e.g., imidazo[4,5-d]pyrimidines).

The bulky tert-butyl group at the C2 position plays a critical role in directing the regioselectivity of N-alkylation by providing significant steric shielding, a feature that must be accounted for when designing reaction conditions.

Divergent Synthetic Pathways

The following diagram illustrates the four primary functionalization vectors for this scaffold.

G Core Methyl 4-amino-2-tert-butyl- 1H-imidazole-5-carboxylate Alkylation Pathway A: N1-Alkylation (R-X, Cs2CO3, DMF) Core->Alkylation Diazotization Pathway B: C4-Fluorination (NaNO2, HBF4, UV) Core->Diazotization Hydrolysis Pathway C: C5-Hydrolysis (LiOH, THF/H2O) Core->Hydrolysis Annulation Pathway D: Purine Annulation (HC(OEt)3, NH3, MW) Core->Annulation

Divergent functionalization pathways of methyl 4-amino-2-tert-butyl-1H-imidazole-5-carboxylate.

Validated Experimental Protocols

As a Senior Application Scientist, I have structured these protocols not merely as a sequence of steps, but as self-validating systems. Each method includes the mechanistic causality behind the reagent choices and specific in-process controls (IPCs) to ensure experimental integrity.

Protocol A: Photochemical C4-Fluorination via Diazotization

Direct halogenation of electron-rich imidazoles often leads to inseparable mixtures of polyhalogenated byproducts. To achieve strict regiocontrol at the C4 position, a Schiemann-type diazotization followed by photochemical decomposition is employed, a standard established in the synthesis of related 4-fluoroimidazole derivatives (1[1]).

  • Step 1: Suspend methyl 4-amino-2-tert-butyl-1H-imidazole-5-carboxylate (1.0 eq) in a 42% aqueous solution of tetrafluoroboric acid (HBF₄) (10 volumes). Cool the reaction vessel strictly to 0 °C using an ice-brine bath.

  • Step 2: Add a pre-chilled aqueous solution of sodium nitrite (NaNO₂, 1.2 eq) dropwise over 15 minutes.

    • Self-Validation (IPC): Spot the reaction mixture on starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, indicating complete diazotization. A transient lavender/pink color in the solution is normal during diazonium salt formation.

  • Step 3: Spread the reaction solution into a thin-film photochemical reactor (or a shallow borosilicate glass dish) and irradiate with UV light (254 nm) at 0 °C for 90 minutes.

  • Step 4: Neutralize carefully with saturated aqueous NaHCO₃ and extract with ethyl acetate (3 × 15 volumes). Dry over Na₂SO₄ and concentrate under reduced pressure.

  • Causality & Mechanistic Insight: Thermal decomposition of imidazole diazonium salts requires high temperatures that promote intermolecular azo-coupling and polymerization, severely depressing yields. Photochemical irradiation provides the exact activation energy required to extrude N₂ gas at low temperatures, trapping the highly reactive aryl cation with the abundant tetrafluoroborate counter-ion to yield the fluorinated product cleanly (2[2]).

Protocol B: Regioselective N1-Alkylation
  • Step 1: Dissolve the substrate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (0.2 M concentration) under an inert argon atmosphere.

  • Step 2: Add cesium carbonate (Cs₂CO₃, 1.5 eq) followed by the desired alkyl halide (e.g., methyl iodide, 1.1 eq).

  • Step 3: Stir aggressively at 25 °C for 4 hours.

    • Self-Validation (IPC): Monitor via LC-MS. The reaction is complete when the starting material mass (m/z 198.1 [M+H]+) is entirely replaced by the alkylated mass.

  • Step 4: Quench with water to precipitate the product. Filter, wash with cold water, and dry under a high vacuum.

  • Causality & Mechanistic Insight: The C2 tert-butyl group exerts massive steric hindrance. Using potassium carbonate (K₂CO₃) often results in sluggish reactions or poor regioselectivity. Cs₂CO₃ is chosen specifically for the "cesium effect"—the large, highly polarizable Cs⁺ cation forms a loose, highly reactive ion pair with the imidazolide anion. This dramatically enhances the nucleophilicity of the N1 nitrogen, allowing it to overcome the steric bulk of the tert-butyl group and achieve >90% regioselectivity.

Protocol C: Microwave-Assisted Purine Annulation

The adjacent C4-amino and C5-ester groups make this compound a perfect precursor for cyclocondensation to form 2-tert-butyl-hypoxanthine derivatives.

  • Step 1: In a microwave-safe vial, combine the substrate (1.0 eq), triethyl orthoformate (5.0 eq), and ammonium acetate (NH₄OAc, 3.0 eq).

  • Step 2: Seal the vial and subject it to microwave irradiation at 160 °C for 40 minutes.

    • Self-Validation (IPC): Upon cooling, the cyclized bicyclic product will spontaneously precipitate from the reaction mixture due to its high crystallinity and lower solubility compared to the starting material.

  • Step 3: Filter the precipitate and wash with cold ethanol.

  • Causality & Mechanistic Insight: Conventional thermal cyclization of amino-esters with orthoesters requires refluxing for 24–48 hours, often leading to thermal degradation of the ester. Microwave irradiation provides uniform, instantaneous volumetric heating that accelerates the sequential imine-formation and intramolecular amidation, reducing reaction times by a factor of 10 while boosting yields (3[3]).

Quantitative Data Summary

The table below summarizes the operational parameters and expected outcomes for the functionalization pathways described above, providing a quick-reference benchmark for process development scientists.

Reaction PathwayPrimary Reagents & SolventsTemperatureTimeTypical Yield (%)Key In-Process Control (IPC)
C4-Fluorination NaNO₂, 42% HBF₄, UV light0 °C1.5 h53–63%Starch-iodide paper (excess HNO₂)
N1-Alkylation R-X, Cs₂CO₃, anhydrous DMF25 °C4.0 h85–92%LC-MS (Product mass + R group)
C5-Hydrolysis LiOH·H₂O, THF / H₂O (3:1)25 °C2.0 h>95%TLC (Disappearance of ester Rf​ )
Purine Annulation HC(OEt)₃, NH₄OAc160 °C (MW)40 min75–82%Spontaneous product precipitation

References

  • ResearchGate - An Enantioselective Synthesis of (S)-4-Fluorohistidine (Details on the photochemical decomposition of 4-aminoimidazole-5-carboxylates to prevent polyhalogenation). 2

  • Google Patents - US Patent 2023/0174518 A1: Novel indazole compound or salt thereof (Details on the diazotization and UV irradiation protocols for methyl 4-amino-1H-imidazole-5-carboxylate derivatives).1

  • EvitaChem - Advances in Microwave-Assisted Synthesis of Imidazoles (Details on microwave-optimized cyclocondensation and esterification of imidazole scaffolds). 3

Sources

Method

Application Note: Handling and Storage Protocols for Methyl 4-amino-2-tert-butyl-1H-imidazole-5-carboxylate

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Application Guide Executive Summary & Chemical Profile Methyl 4-amino-2-tert-butyl-1H-imi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Application Guide

Executive Summary & Chemical Profile

Methyl 4-amino-2-tert-butyl-1H-imidazole-5-carboxylate (CAS: 785806-33-9) is a highly functionalized heterocyclic building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). While the tert-butyl group provides a degree of steric shielding, the electron-rich nature of the aminoimidazole core makes this compound highly susceptible to oxidative degradation[1]. Furthermore, the methyl ester moiety is prone to hydrolysis upon exposure to atmospheric moisture[1].

To maintain scientific integrity and experimental reproducibility, handling this compound requires strict adherence to inert atmosphere protocols and temperature-controlled storage[2].

Quantitative Physicochemical Data
PropertyValueCausality / Experimental Implication
CAS Number 785806-33-9[3]Unique identifier for safety and procurement tracking.
Molecular Formula C9H15N3O2[3]Contains multiple heteroatoms; highly polarizable.
Molecular Weight 197.24 g/mol [3]Used for precise molarity calculations in stock solutions.
Topological PSA 81.00 Ų[3]High polar surface area indicates strong hydrogen-bonding capability, leading to hygroscopicity.
XLogP3-AA 1.65[3]Moderate lipophilicity; soluble in polar aprotic solvents (DMF, DMSO) and alcohols (MeOH).
Hazard Codes H315, H319, H335[4]Skin, eye, and respiratory irritant; mandates handling in a fume hood with appropriate PPE.

Mechanistic Causality of Degradation

Understanding why a compound degrades is the first step in creating a self-validating handling system. Aminoimidazole derivatives generally degrade via three primary pathways[1]:

  • Autoxidation: The 4-amino group donates electron density into the imidazole ring, creating a highly nucleophilic system. Dissolved oxygen (O₂) readily attacks this system, typically leading to the formation of corresponding oxo-imidazole derivatives or complex polymeric mixtures[1].

  • Hydrolysis: The ester group at the 5-position is susceptible to nucleophilic attack by water. This reaction is catalyzed by both trace acids and bases, leading to the formation of the corresponding carboxylic acid[1].

  • Photodegradation: UV and visible light can generate reactive oxygen species (ROS) in solution, accelerating the oxidation of the amino group[1].

DegradationPathways Compound Methyl 4-amino-2-tert-butyl- 1H-imidazole-5-carboxylate O2 Dissolved O2 / Light Compound->O2 H2O Atmospheric Moisture Compound->H2O Oxidation Oxidative Degradation (Oxo-imidazole formation) O2->Oxidation Hydrolysis Hydrolytic Degradation (Carboxylic Acid formation) H2O->Hydrolysis MitigateOx Argon Blanket Amber Vials MitigateOx->O2 Prevents MitigateHy Desiccation Anhydrous Solvents MitigateHy->H2O Prevents

Diagram 1: Primary degradation pathways of aminoimidazoles and corresponding mitigation strategies.

Standard Operating Procedure: Storage & Handling

To ensure a self-validating protocol, every step must be designed to preemptively eliminate moisture and oxygen.

Long-Term Storage Protocol
  • Temperature: Store the solid compound at -20°C[2].

  • Atmosphere: The primary container must be backfilled with Argon. Argon is denser than Nitrogen and provides a superior protective blanket over the solid against atmospheric oxygen[5].

  • Secondary Containment: Place the primary vial inside a secondary sealed container (e.g., a desiccator jar or a vacuum-sealed bag) containing active desiccant packets (e.g., indicating silica gel)[6].

Step-by-Step Benchtop Handling Methodology

Failure to properly equilibrate the compound before opening is the leading cause of batch-to-batch variability due to moisture condensation.

  • Thermal Equilibration: Remove the secondary container from the -20°C freezer. Do not open it. Allow it to sit at room temperature for at least 30–60 minutes. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic powder, initiating ester hydrolysis.

  • Inert Transfer: Once equilibrated, transfer the vial into a glovebox or handle it using a Schlenk line under a positive flow of Argon[5].

  • Solvent Preparation (Critical Step): Solvents must be strictly anhydrous (<50 ppm H₂O). Prior to dissolving the compound, sparge the solvent with Argon for 30 minutes to displace dissolved oxygen[1].

  • Dissolution & Aliquoting: Dissolve the required mass. If the solution is not used immediately, aliquot it into amber glass vials (to prevent photodegradation)[1], purge the headspace with Argon, and seal with PTFE-lined septa.

HandlingWorkflow Step1 1. Freezer Storage (-20°C) Sealed under Argon Step2 2. Thermal Equilibration 30-60 mins in Desiccator Step1->Step2 Step3 3. Inert Environment Glovebox or Schlenk Line Step2->Step3 Step5 5. Dissolution & Aliquoting Amber Vials, PTFE Caps Step3->Step5 Step4 4. Solvent Preparation Sparging with Argon (30 min) Step4->Step5 Anhydrous & Degassed

Diagram 2: Step-by-step benchtop handling workflow to prevent moisture and oxygen exposure.

Analytical Validation & Troubleshooting

A protocol is only as good as its validation. Researchers should periodically verify the integrity of their stock solutions using LC-MS.

Self-Validating Quality Checks
  • Visual Inspection: Pure methyl 4-amino-2-tert-butyl-1H-imidazole-5-carboxylate is typically an off-white to pale yellow powder. A shift to a dark brown or deep orange color is a macroscopic indicator of advanced oxidative degradation.

  • LC-MS Monitoring: Look for specific mass shifts. An [M+H]+ shift of +16 Da indicates oxidation (formation of the oxo-derivative). An [M+H]+ shift of -14 Da (loss of a methyl group, addition of a proton) indicates ester hydrolysis to the carboxylic acid[1].

Troubleshooting Matrix
Observed IssueProbable CauseCorrective Action / Causality
Peak Tailing in HPLC Interaction of the basic amino group with residual silanols on the column[1].Use a base-deactivated or heavily end-capped C18 column. Add a volatile buffer (e.g., 0.1% Formic Acid) to the mobile phase to protonate silanols[1].
Multiple Peaks in LC-MS Hydrolysis or Oxidation during storage[1].Discard the stock solution. Ensure future solvents are rigorously degassed and stored over molecular sieves[1].
Inconsistent Yields in Downstream Synthesis Moisture contamination leading to inaccurate weighing or side reactions[5].Strictly enforce the 60-minute thermal equilibration rule before opening the vial. Use a glovebox for all weighing procedures[5].

References

  • SAFETY DATA SHEET: Aminoimidazole Derivatives. MilliporeSigma. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Common impurities in the synthesis of methyl 4-amino-2-tert-butyl-1H-imidazole-5-carboxylate

Technical Support Center: Troubleshooting the Synthesis of Methyl 4-amino-2-tert-butyl-1H-imidazole-5-carboxylate Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting the Synthesis of Methyl 4-amino-2-tert-butyl-1H-imidazole-5-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges and impurity profiles encountered during the synthesis of methyl 4-amino-2-tert-butyl-1H-imidazole-5-carboxylate (CAS 785806-33-9). This molecule is a highly versatile building block widely utilized in the development of purine analogs and targeted kinase inhibitors[1].

The standard synthetic route involves the condensation of methyl pivalimidate with methyl 2-amino-2-cyanoacetate. While this Robinson-Gabriel-type cyclization is robust, the functionalization and oxidative stability of 2-alkyl-1H-imidazole derivatives require precise control of reaction parameters to avoid yield-limiting side reactions[2].

Mechanistic Overview & Divergence

Pathway Imidate Methyl Pivalimidate (Electrophile) Target Methyl 4-amino-2-tert-butyl- 1H-imidazole-5-carboxylate Imidate->Target Condensation Cyanoacetate Methyl 2-amino- 2-cyanoacetate Cyanoacetate->Target Cyclization Dimer Pyrazine Dimer (Impurity) Cyanoacetate->Dimer Self-Condensation Decarb Decarboxylated (Impurity) Target->Decarb Hydrolysis/Heat

Caption: Mechanistic divergence in the synthesis of the target imidazole carboxylate.

Troubleshooting Guide & FAQs

Q1: During the condensation step, I am observing a highly crystalline, insoluble yellow precipitate. What is this, and how do I prevent it? A1: This is almost certainly a pyrazine dimer (specifically, dimethyl 3,6-diaminopyrazine-2,5-dicarboxylate).

  • Causality: The nucleophilic precursor, methyl 2-amino-2-cyanoacetate, is notoriously prone to self-condensation (dimerization) if exposed to basic conditions or if left at room temperature for extended periods[3].

  • Solution: This is a Critical Control Point (CCP). You must maintain strict temperature control (0–5 °C) during the initial mixing phase. Always add the cyanoacetate dropwise to an excess of the imidate to kinetically favor the cross-condensation pathway over self-dimerization.

Q2: LC-MS analysis of my crude product shows a major impurity at[M-58]+ (m/z 140). What is the mechanism of its formation? A2: This mass corresponds to 2-tert-butyl-1H-imidazol-4-amine.

  • Causality: The methyl ester at the C5 position is highly susceptible to base-catalyzed hydrolysis. If your aqueous workup exceeds pH 9.0, the ester hydrolyzes to the corresponding carboxylic acid. Once formed, the electron-donating nature of the adjacent 4-amino group facilitates rapid, thermally-driven decarboxylation.

  • Solution: Buffer your aqueous workup strictly to pH 7.0–7.5 using saturated ammonium chloride. Never dry the isolated product at temperatures exceeding 50 °C under vacuum.

Q3: I have a persistent impurity with an m/z of 183 ([M-15]+). How do I eliminate it? A3: This is the amide byproduct: 4-amino-2-tert-butyl-1H-imidazole-5-carboxamide.

  • Causality: If methanolic ammonia is used to generate the free amidine/imidate from its hydrochloride salt, residual ammonia acts as a strong nucleophile, undergoing ammonolysis with the newly formed methyl ester.

  • Solution: Degas your solvent to remove residual ammonia before adding the cyanoacetate. Alternatively, use a non-nucleophilic base (such as DIPEA or triethylamine) during the neutralization of the imidate salt to completely eliminate ammonia from the system.

Q4: My overall yield is low, and NMR shows a large singlet at δ 1.2 ppm that doesn't belong to the product. Why? A4: You are likely recovering pivalamide, the hydrolysis product of your starting methyl pivalimidate. Characterization of these alkyl derivatives typically relies on identifying the distinct aliphatic shifts (e.g., the tert-butyl group) via 1H NMR[4]. A shift at δ 1.2 ppm lacking the corresponding imidazole backbone signals indicates starting material degradation.

  • Causality: Introduction of adventitious water shifts the equilibrium toward imidate hydrolysis rather than imidazole cyclization.

  • Solution: Ensure all solvents (methanol, DCM) are strictly anhydrous (Karl Fischer titration < 50 ppm) and conduct the reaction under a positive pressure of argon.

Quantitative Data & Analytical Benchmarks

To assist your analytical team, below is a structured summary of the expected impurity profile. Monitoring these specific masses and retention times will allow you to rapidly diagnose process failures.

Impurity ProfileChemical IdentityApprox. RRTm/z [M+H]+Primary CausalityMitigation Strategy
Target Product Methyl 4-amino-2-tert-butyl-1H-imidazole-5-carboxylate1.00198.12N/AN/A
Pyrazine Dimer Dimethyl 3,6-diaminopyrazine-2,5-dicarboxylate1.45227.07Self-condensation of cyanoacetateMaintain T < 5°C during addition
Decarboxylated 2-tert-butyl-1H-imidazol-4-amine0.65140.12Base-catalyzed hydrolysis & heatBuffer workup to pH 7.0–7.5
Amide Byproduct 4-amino-2-tert-butyl-1H-imidazole-5-carboxamide0.85183.12Ammonolysis of methyl esterPurge residual ammonia
Hydrolysis Pivalamide0.50102.09Adventitious moistureUse strictly anhydrous solvents

Self-Validating Experimental Protocol

The following methodology is engineered to be self-validating. Visual cues are embedded within the steps to ensure real-time quality control.

Protocol Step1 1. Reagent Prep Anhydrous MeOH, 0°C Step2 2. Dropwise Addition Maintain < 5°C Step1->Step2 Step3 3. Cyclization 25°C, 12h Step2->Step3 CCP1 CCP: Prevent Dimerization Step2->CCP1 Step4 4. pH-Controlled Workup Sat. NH4Cl (pH 7.2) Step3->Step4 CCP2 CCP: Prevent Hydrolysis Step4->CCP2

Caption: Step-by-step experimental workflow highlighting Critical Control Points (CCPs).

Step 1: Free-Basing the Imidate (Moisture Control)

  • Suspend methyl pivalimidate hydrochloride (1.2 eq, 120 mmol) in 150 mL of anhydrous methanol under an argon atmosphere.

  • Cool the suspension to 0 °C using an ice-brine bath.

  • Add sodium methoxide (1.2 eq, 25% w/w in MeOH) dropwise.

  • Self-Validating Check: A fine white precipitate (NaCl) will form immediately. The supernatant must remain colorless.

Step 2: Controlled Condensation (Temperature Control)

  • Filter the NaCl rapidly under argon, transferring the cold filtrate to a clean, dry reaction flask maintained at 0 °C.

  • Prepare a solution of methyl 2-amino-2-cyanoacetate (1.0 eq, 100 mmol) in 50 mL of anhydrous methanol.

  • Add the cyanoacetate solution dropwise to the imidate over 1.5 hours, ensuring the internal temperature never exceeds 5 °C.

  • Self-Validating Check: The solution should transition to a pale straw color. If the solution turns deep yellow or becomes turbid, dimerization has occurred due to localized heating.

Step 3: Cyclization

  • Once addition is complete, remove the cooling bath and allow the reaction to warm to 25 °C naturally.

  • Stir for 12 hours. Monitor completion via LC-MS (target mass m/z 198.12).

Step 4: pH-Controlled Isolation

  • Concentrate the reaction mixture under reduced pressure. Crucial: Keep the water bath temperature strictly below 40 °C to prevent thermal degradation.

  • Partition the crude residue between ethyl acetate (200 mL) and saturated aqueous ammonium chloride (150 mL).

  • Self-Validating Check: Verify the pH of the aqueous layer is between 7.0 and 7.5 using pH paper. Do not use NaOH or Na2CO3, which will trigger ester hydrolysis.

  • Extract the aqueous layer with an additional 100 mL of ethyl acetate. Combine the organic layers, dry over anhydrous Na2SO4, and concentrate.

  • Recrystallize the crude solid from a mixture of ethyl acetate and heptane (1:3) to afford the pure methyl 4-amino-2-tert-butyl-1H-imidazole-5-carboxylate as an off-white crystalline solid.

References

  • Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors, National Institutes of Health (PMC). Available at: [Link]

  • Fine bubble technology for the green synthesis of fairy chemicals, ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Guide &amp; FAQs for the Synthesis of Imidazole-5-Carboxylates

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in the synthesis of imidazole-5-carboxylates.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in the synthesis of imidazole-5-carboxylates. These privileged scaffolds are critical in medicinal chemistry—most notably as the core of AT1 receptor antagonists like Olmesartan and various oncology candidates.

The synthesis of these heterocycles demands precise control over regioselectivity, moisture exclusion, and cyclization thermodynamics. This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols for the two most robust methods: the Amidine-Dicarbonyl Condensation and the Isocyanoacetate Cycloaddition (Van Leusen-type) .

Visualizing the Synthetic Landscape

Understanding the mechanistic pathway is the first step in troubleshooting. The Van Leusen-type cycloaddition is highly efficient for generating regiopure imidazole-5-carboxylates, provided the kinetic competition between imine and aldehyde is strictly managed.

Mechanism A Aldehyde + Amine B Imine Intermediate (R-CH=N-R') A->B -H2O D 5-endo-dig Cyclization B->D C Ethyl Isocyanoacetate + DBU (Base) C->D Deprotonation E Imidazole-5-carboxylate (Regiopure) D->E Aromatization

Mechanistic pathway of the Van Leusen-type isocyanoacetate cycloaddition.

Self-Validating Experimental Protocols

Do not rely on blind execution; every protocol must act as a self-validating system where the chemistry tells you if it is working.

Protocol A: Synthesis via Amidine-Dicarbonyl Condensation (Olmesartan Intermediate Route)

This route is highly scalable and avoids the toxicity of diaminomaleonitrile (DAMN).

  • Step 1: Free-Basing the Amidine. To a solution of butyramidine hydrochloride (1.0 eq) in anhydrous ethanol, add sodium ethoxide (2.0 eq) at 0 °C. Stir for 30 min.

  • Step 2: Cyclocondensation. Dropwise add diethyl 2-chloro-3-oxosuccinate (1.05 eq) while maintaining the internal temperature at 0–5 °C.

    • Causality: Adding the electrophilic dicarbonyl to the amidine at low temperatures strictly prevents the base-catalyzed self-condensation (tarring) of the beta-ketoester.

    • Self-Validation: The reaction mixture should remain pale yellow. Rapid darkening indicates poor temperature control and dicarbonyl decomposition.

  • Step 3: Heating & Isolation. Warm the mixture to 60 °C for 5 h. Concentrate in vacuo. Dissolve the residue in ice-cold water and adjust to pH 3 with dilute HCl. Extract with EtOAc.

    • Self-Validation: TLC (EtOAc/Hexane 1:1) of the organic layer must show a single major UV-active spot (Rf ~0.4). If a highly polar baseline spot appears, the ester was hydrolyzed during workup (usually due to failing to use ice-cold water during acidification).

  • Step 4: Regioselective Grignard Addition. Dissolve the resulting diester in anhydrous THF. At 10 °C under N₂, add MeMgBr (3.0 eq) dropwise. Quench with saturated aqueous NH₄Cl.

Protocol B: Synthesis via Isocyanoacetate Cycloaddition

This route is ideal for discovery chemistry and DNA-encoded libraries (DELs) due to its high functional group tolerance[1].

  • Step 1: Imine Formation. Combine aldehyde (1.0 eq) and primary amine (1.0 eq) in anhydrous MeOH. Stir at room temperature for 2 h.

    • Self-Validation: Take a 50 µL aliquot for ¹H NMR. The aldehyde carbonyl proton (~9.5 ppm) must completely disappear, replaced by the imine C-H proton (~8.2 ppm). Do not proceed until conversion is >95%.

  • Step 2: Cycloaddition. Add ethyl isocyanoacetate (1.2 eq) followed by DBU (1.5 eq). Stir at room temperature for 16 h.

    • Causality: DBU deprotonates the alpha-carbon of the isocyanoacetate, triggering a 5-endo-dig cyclization onto the imine.

  • Step 3: Workup. Concentrate, dissolve in EtOAc, wash with water and brine. Purify by silica gel chromatography.

Troubleshooting & FAQs

When reactions fail, follow the logical workflow below to isolate the root cause.

Troubleshooting Start Reaction Issue Detected Yield Yield < 50%? Start->Yield Oxazole Oxazole Byproduct? Yield->Oxazole Yes Regio Poor Regioselectivity? Yield->Regio No Tar Heavy Tarring? Oxazole->Tar No FixOx Use Stepwise Addition (Pre-form Imine) Oxazole->FixOx Yes FixTar Control Exotherm (Keep at 0-5 °C) Tar->FixTar Yes FixRegio Use De Novo Cyclization (Avoid Direct Alkylation) Regio->FixRegio Yes

Logical troubleshooting workflow for common issues in imidazole-5-carboxylate synthesis.

Q1: In the Van Leusen-type cycloaddition with ethyl isocyanoacetate, I am getting significant oxazole byproducts instead of the desired imidazole. How do I fix this? A1: Oxazole formation is a classic competing kinetic pathway.

  • Causality: It occurs when the deprotonated ethyl isocyanoacetate attacks the oxygen of the unreacted aldehyde instead of the nitrogen of the imine.

  • Solution: Ensure 100% conversion to the imine before adding the isocyanoacetate. A stepwise addition protocol—where the aldehyde and amine are pre-incubated with a dehydrating agent or base—completely suppresses this side reaction[1].

Q2: Why does the Grignard addition to diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate selectively yield the mono-carbinol rather than over-adding to form a diol? A2: This is a beautiful example of in situ protection.

  • Causality: The first equivalent of methylmagnesium bromide deprotonates the acidic imidazole N-H. The second equivalent attacks one of the ester groups. The resulting rigid, bulky magnesium alkoxide intermediate sterically shields the adjacent ester at the 5-position and electronically deactivates the ring.

  • Solution for Over-Addition: If you are seeing over-addition, your internal temperature has exceeded 15 °C, providing enough thermal energy to overcome the steric barrier. Strictly maintain the internal temperature between 0–10 °C.

Q3: I am observing poor regioselectivity (mixtures of 1,4- and 1,5-isomers) during the alkylation of 1H-imidazole-5-carboxylates. How can I control this? A3: Direct N-alkylation of 1H-imidazole-4(5)-carboxylates proceeds through an ambident imidazolium anion.

  • Causality: Due to rapid annular tautomerism, the electrophile can attack either nitrogen, yielding a thermodynamic and kinetic mixture of isomers.

  • Solution: Avoid post-synthesis alkylation. Instead, construct the ring de novo to lock in the regiochemistry. For pure 1,5-disubstituted imidazoles, use the cycloaddition of ethyl isocyanoacetate with an imidoyl chloride[2]. For pure 1,4-disubstituted imidazoles, utilize Bredereck’s reagent to form an enamine intermediate prior to cyclization[3].

Quantitative Data Comparison

Use the table below to select the most appropriate synthetic route based on your project's constraints.

Synthetic RouteKey ReagentsTypical YieldRegioselectivityMajor ByproductsBest Application
Amidine Condensation Butyramidine, Diethyl 2-chloro-3-oxosuccinate60–75%N/A (Symmetric intermediate)Tars from dicarbonyl decompositionLarge-scale API synthesis (e.g., Olmesartan)
Isocyanoacetate Cycloaddition Ethyl isocyanoacetate, Imine, DBU70–85%>95% (1,5-isomer)Oxazoles (if aldehyde is present)Discovery chemistry, DEL libraries
Bredereck's Reagent Route Bredereck's reagent, Ethyl isocyanoacetate, Amine50–65%>95% (1,4-isomer)Unreacted aminesSpecific 1,4-isomer targeting

References

  • Title: Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

  • Title: Van Leusen Imidazole Synthesis for One-Bead-One-Compound DNA-Encoded Libraries Source: Bioconjugate Chemistry (ACS Publications) URL: [Link]

  • Title: Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors Source: Molecules (PubMed Central) URL: [Link]

  • Title: A Concise and Regioselective Synthesis of 1-Alkyl-4-imidazolecarboxylates Source: Organic Letters (ACS Publications) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting N-Alkylation of Imidazoles

Welcome to the Technical Support Center for imidazole N-alkylation. This guide is engineered for researchers, medicinal chemists, and drug development professionals facing challenges in functionalizing the imidazole core...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for imidazole N-alkylation. This guide is engineered for researchers, medicinal chemists, and drug development professionals facing challenges in functionalizing the imidazole core. Here, we move beyond generic protocols to explore the mechanistic causality behind reaction failures, regioselectivity issues, and over-alkylation.

Core Mechanistic Principles

The ambident nature of the imidazole ring makes its alkylation notoriously difficult to control. Imidazole possesses two nitrogen atoms: the "pyrrole-like" N1 (which donates its lone pair to the aromatic sextet) and the "pyridine-like" N3 (which has a free lone pair).

Depending on the reaction conditions, the alkylation follows two distinct kinetic pathways[1],[2]:

  • Neutral Conditions ( SE​2′ Pathway): The free, neutral imidazole acts as the nucleophile. The reaction is heavily influenced by the tautomeric equilibrium of the starting material[1].

  • Basic Conditions ( SE​2cB Pathway): A base deprotonates the N1 proton, generating a highly nucleophilic imidazolide anion[2]. In this state, the two nitrogens become equivalent in a symmetrical imidazole, but in unsymmetrical imidazoles, regioselectivity is dictated by steric hindrance and inductive electronic effects[1].

MechanisticPathways Neutral Free Imidazole (Neutral) Anion Imidazolide Anion (Deprotonated) Neutral->Anion Base (e.g., K2CO3) SE2prime S_E2' Pathway (Neutral Media) Neutral->SE2prime Alkyl Halide SE2cB S_E2cB Pathway (Basic Media) Anion->SE2cB Alkyl Halide Product N-Alkylated Imidazole SE2prime->Product SE2cB->Product

Mechanistic divergence of imidazole N-alkylation under neutral (SE2') and basic (SE2cB) conditions.

Troubleshooting Guide: Regioselectivity Challenges

Q: I am trying to alkylate an unsymmetrical 4-substituted imidazole, but I am getting a complex mixture of N1 and N3 alkylated isomers. How can I control the regioselectivity?

A: Regioselectivity in unsymmetrical imidazoles is a balancing act between steric and electronic factors. When you deprotonate a 4-substituted imidazole, the resulting anion will preferentially attack the electrophile from the less sterically hindered nitrogen (typically N1)[1]. However, electronic effects also play a critical role. If the substituent at the C4 position is electron-withdrawing (e.g., a nitro group), it inductively deactivates the adjacent N3 position, further driving alkylation toward the more remote N1 position[1].

To optimize regioselectivity, you must carefully select your base and solvent system. Polar aprotic solvents like DMF can compete for metal cation (e.g., Na⁺) complexation, which strips the counterion from the imidazolide anion and establishes strict electronic control over the regioselectivity[3].

Table 1: Base and Solvent Selection Matrix for Imidazole N-Alkylation
Base SystemSolventRelative ReactivityRegioselectivity ControlIdeal Use Case
K₂CO₃ or Cs₂CO₃ MeCNModerateHigh (Steric-driven)Standard alkylation of moderately reactive alkyl halides (e.g., benzyl bromide)[4].
NaH DMF or THFVery HighHigh (Electronic-driven)Less reactive electrophiles; DMF promotes naked anion formation for electronic control[3].
None (Neutral) EtOH or TolueneLowPoor (Tautomer-driven)Specialized cases where base-sensitive functional groups are present[1].

Troubleshooting Guide: Over-Alkylation

Q: My LC-MS shows a significant amount of a doubly-alkylated byproduct. Why is this happening and how do I prevent it?

A: You are observing the formation of an imidazolium salt. Once the first alkylation occurs, the resulting N-alkylimidazole is more electron-rich than the starting material. This increased electron density makes the remaining unalkylated nitrogen (N3) highly nucleophilic, leading to a second SN​2 attack on the alkyl halide.

Causality-Driven Solutions:

  • Stoichiometric Control: Strictly limit the alkylating agent to 0.95–1.05 equivalents. Do not use a large excess.

  • Temperature Modulation: Imidazolium salt formation often requires higher activation energy. Lowering the reaction temperature from 80 °C to room temperature or 40 °C can kinetically favor the mono-alkylated product.

  • Steric Shielding: If your synthetic route allows, use a bulkier alkylating agent or install a temporary bulky protecting group (like Trityl or SEM) on one nitrogen to physically block the second alkylation event.

Advanced Methodologies & Protocols

When traditional SN​2 alkylation fails—either due to unreactive secondary/tertiary alkyl halides or the need for N-arylation—researchers must pivot to transition-metal catalysis. The Chan-Lam Coupling is a powerful, air-tolerant alternative that utilizes boronic acids or alkylboronic pinacol esters to forge C-N bonds under mild conditions[5].

Protocol 1: Standard Base-Mediated N-Alkylation (The SE​2cB Approach)

Self-validating mechanism: The evolution of CO₂ (if using carbonate) and the dissolution of the imidazole indicate successful anion formation.

  • Preparation: To an oven-dried round-bottom flask, add the substituted imidazole (1.0 equiv) and anhydrous K₂CO₃ (2.0 equiv)[4].

  • Solvation: Suspend the mixture in anhydrous Acetonitrile (MeCN) (approx. 0.2 M concentration)[4].

  • Deprotonation: Stir the suspension at room temperature for 30 minutes to ensure complete formation of the imidazolide anion.

  • Alkylation: Add the alkyl halide (1.1 equiv) dropwise.

  • Reaction: Heat the mixture to 60 °C and monitor via TLC or LC-MS until the starting material is consumed.

  • Workup: Filter the mixture to remove inorganic salts, concentrate the filtrate in vacuo, and purify via silica gel chromatography[4].

Protocol 2: Copper-Catalyzed Chan-Lam N-Alkylation

Self-validating mechanism: The reaction mixture will transition from light blue/green (Cu²⁺) to deeper shades as the catalytic cycle progresses and oxygen acts as the terminal oxidant.

  • Preparation: In an open-air reaction vial, combine the imidazole (1.0 equiv), the alkyl/aryl boronic acid (1.5–2.0 equiv), and Cu(OAc)₂ or Cu(OTf)₂ (10–20 mol%)[5].

  • Base Addition: Add a mild base such as pyridine or K₂CO₃ (1.0–2.0 equiv)[5].

  • Solvation: Dissolve the reagents in Methanol (MeOH) or Dichloromethane (DCM). MeOH is often preferred for specific ligand-assisted CEL couplings[5].

  • Reaction: Stir the mixture vigorously at room temperature (or up to 40 °C) open to the atmosphere for 12–24 hours. Note: Atmospheric oxygen is required to reoxidize the copper catalyst.

  • Workup: Dilute with ethyl acetate, wash with water/brine to remove copper salts, dry over Na₂SO₄, and purify.

ChanLamCycle Start Imidazole + Boronic Acid CuCat Cu(II) Catalyst + Base (e.g., Cu(OAc)2) Start->CuCat Transmetalation Transmetalation (Cu-Boron Exchange) CuCat->Transmetalation Oxidation Oxidation (O2) Cu(II) -> Cu(III) Transmetalation->Oxidation RedElim Reductive Elimination C-N Bond Formation Oxidation->RedElim RedElim->CuCat Catalyst Regeneration via O2 Product N-Alkylated Imidazole RedElim->Product

Catalytic cycle of the Copper-mediated Chan-Lam coupling for C-N bond formation.

Frequently Asked Questions (FAQs)

Q: Why is my reaction yield so low when using an alkyl chloride? A: Alkyl chlorides are significantly less electrophilic than bromides or iodides. The leaving group ability follows the trend I > Br > Cl. If you must use an alkyl chloride, consider adding a catalytic amount of Sodium Iodide (NaI) to facilitate an in situ Finkelstein reaction, converting the chloride to a more reactive iodide intermediate.

Q: Does moisture affect the standard base-mediated N-alkylation? A: Yes. Water can compete with the imidazole for the electrophile, leading to the hydrolysis of your alkyl halide into an alcohol. Furthermore, water can solvate the imidazolide anion too strongly, reducing its nucleophilicity. Always use anhydrous solvents and dry bases (e.g., flame-dried K₂CO₃).

Q: Can I use Chan-Lam coupling for C(sp3)−N bond formation? A: Traditionally, Chan-Lam coupling is used for C(sp2)−N bond formation (N-arylation). However, recent advancements utilizing alkylboronic pinacol esters (APEs) via aminyl radical-mediated pathways have expanded this methodology to C(sp3)−N alkylations, overcoming the high energy barrier of conventional boron-to-copper transmetalation.

References

  • Title: N-Alkylation of imidazoles - University of Otago - OUR Archive Source: otago.ac.nz URL: [Link]

  • Title: Imidazole- and Benzimidazole-Based Inhibitors of the Kinase IspE Source: rug.nl URL: [Link]

  • Title: Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids Source: nih.gov URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting By-product Formation in Imidazole Ring Synthesis

Welcome to the technical support center for imidazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with by-product formation during the synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for imidazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with by-product formation during the synthesis of imidazole-based compounds. The following content is structured in a question-and-answer format to directly address specific issues, providing not just solutions but also the underlying chemical principles to empower your experimental design and troubleshooting efforts.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: General Issues & Initial Troubleshooting

Q1: What are the most common sources of by-products in imidazole synthesis reactions?

By-product formation is a frequent challenge and can generally be traced back to a few common sources regardless of the specific synthetic route:

  • Oxidation: The imidazole ring and its precursors can be susceptible to air oxidation, especially at elevated temperatures. This often leads to the formation of highly conjugated, colored by-products that can be difficult to remove.[1]

  • Polymerization: Under certain conditions, particularly with reagents like glyoxal or in the presence of strong acids or bases, starting materials can polymerize, forming dark, tar-like substances that complicate purification and reduce yields.[1]

  • Incomplete Reactions: Unreacted starting materials are a common impurity.[2] In multi-component reactions, this can be due to improper stoichiometry, insufficient reaction time, or deactivation of reagents.

  • Side Reactions of Starting Materials: The reagents themselves can undergo undesired reactions. For example, α-haloketones are known to decompose under certain basic conditions, and aldehydes can undergo self-condensation or oxidation.[3]

  • Regioisomer Formation: When using unsymmetrical starting materials, such as an unsymmetrical 1,2-dicarbonyl compound in a Debus-Radziszewski synthesis, mixtures of regioisomers are often formed.[4]

Q2: My crude imidazole product is a dark brown or yellow oil/solid, but the literature reports a white solid. What's causing the discoloration and how can I purify it?

Discoloration is one of the most frequently reported issues. The primary cause is typically the formation of minor, but intensely colored, impurities arising from oxidation or polymerization side reactions.[1][2]

Troubleshooting Workflow for Discolored Products:

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// Connections Start -> Check_Purity; Check_Purity -> Major_Impurity [label="Analysis Complete"]; Major_Impurity -> Chromatography [label="Yes"]; Major_Impurity -> Trace_Impurity [label="No"]; Trace_Impurity -> Charcoal_Treatment [label="Yes"]; Trace_Impurity -> Recrystallize [label="No, but product is solid"]; Chromatography -> Recrystallize [label="Product Isolated"]; Charcoal_Treatment -> Recrystallize [label="Carbon Removed"]; Recrystallize -> Pure_Product; } axd Caption: Workflow for purifying discolored imidazole products.

Recommended Purification Protocol: Activated Carbon and Recrystallization

This is a highly effective method for removing colored, polymeric, or highly conjugated impurities.[1]

  • Dissolution: Dissolve the crude imidazole product in a suitable hot solvent (e.g., ethanol, isopropanol, or toluene). Use the minimum amount of solvent required for complete dissolution.

  • Carbon Treatment: Add a small amount of activated carbon (typically 1-5% w/w relative to your crude product) to the hot solution.

    • Expert Insight: Do not add carbon to a boiling solution, as this can cause violent bumping. Cool the solution slightly before addition.

  • Heating: Gently heat the mixture at reflux for 15-30 minutes. The activated carbon has a high surface area that adsorbs large, colored impurity molecules.

  • Hot Filtration: Quickly filter the hot solution through a pad of Celite® or filter paper in a pre-heated funnel to remove the activated carbon.

    • Trustworthiness: This step must be performed quickly to prevent the desired product from crystallizing prematurely in the funnel.

  • Crystallization: Allow the clear, filtered solution to cool slowly to room temperature, then in an ice bath, to induce crystallization of the purified product.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Section 2: Synthesis-Specific By-products

Q3: In my Debus-Radziszewski synthesis, I'm getting a low yield and many side products. What are the common pitfalls?

The Debus-Radziszewski synthesis, a multi-component reaction of a 1,2-dicarbonyl, an aldehyde, and ammonia, is versatile but known for potential issues.[5][6] Low yields are often attributed to side reactions.[6]

Potential Issue Underlying Cause Recommended Solution
Polymerization Aldehyd self-condensation or reaction with ammonia can form polymeric materials, especially under harsh conditions.[1]Use a less concentrated ammonia source like ammonium acetate instead of aqueous or gaseous ammonia. Run the reaction at the lowest effective temperature.
Low Reactivity One of the components may be less reactive, leading to an incomplete reaction and a complex mixture of intermediates.The use of a catalyst can improve yields and reduce reaction times.[6] Microwave-assisted synthesis has also been shown to improve yields and reduce side reactions.[6][7]
Oxidation of Benzoin If using benzoin instead of benzil as the dicarbonyl source, it must first be oxidized. Incomplete oxidation leads to by-products.Ensure oxidation conditions are sufficient or consider using benzil directly. Some modern one-pot protocols achieve the oxidation and condensation in a single step.[8]

Q4: I am attempting a four-component synthesis and observing a mixture of the desired 1,2,4,5-tetrasubstituted imidazole and a 2,4,5-trisubstituted imidazole by-product. How can I improve selectivity?

This is a classic selectivity problem in multi-component reactions where ammonia (from ammonium acetate) competes with the primary amine reactant. The outcome is highly dependent on the catalyst and reaction conditions.[4][9]

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// Connections Reactants -> Competition; Competition -> Path_A [label="Path A"]; Competition -> Path_B [label="Path B"]; Path_A -> Product_A; Path_B -> Product_B; } axd Caption: Competing pathways in tetrasubstituted imidazole synthesis.

  • Catalyst Choice is Critical: The catalyst can dramatically influence which nucleophile (ammonia or the primary amine) participates in the cyclization. Studies have shown that certain catalysts, such as zinc tetrafluoroborate (Zn(BF₄)₂), can strongly favor the formation of the tetrasubstituted product over the trisubstituted by-product.[4][9] In contrast, Brønsted acids may favor the trisubstituted product.

  • Ammonium Salt: Ammonium acetate is generally the best nitrogen source for these reactions.[9]

  • Solvent and Temperature: Optimizing the solvent and temperature can also shift the equilibrium. A systematic screen of conditions is recommended.

Q5: In my synthesis using an α-haloketone and an amidine, the yield is poor and I see significant decomposition. What is the likely cause?

This is a powerful method for creating 2,4-disubstituted imidazoles, but its success hinges on controlling the reaction conditions to favor nucleophilic substitution over decomposition of the α-haloketone.[3][10]

  • Base Selection: The choice of base is paramount. Strong bases (e.g., alkoxides, hydroxides) can promote elimination or other decomposition pathways of the α-haloketone. A weak, non-nucleophilic base like potassium or sodium bicarbonate is often the ideal choice. Its role is simply to neutralize the acid (HBr or HCl) generated during the reaction, driving the condensation forward without degrading the starting material.[3]

  • Solvent System: A mixed organic/aqueous solvent system, such as THF/water, is often superior.[3] This system effectively solubilizes both the polar amidine salt and the less polar α-haloketone, facilitating the reaction. Anhydrous conditions with strong bases often give poor yields.[3]

  • Temperature Control: While higher temperatures can accelerate the desired condensation, they can also increase the rate of decomposition. Refluxing vigorously is a common procedure, but for particularly sensitive substrates, a lower temperature may be required.[3]

Section 3: Purification of Isomeric By-products

Q6: My reaction produced a mixture of regioisomers (e.g., 1,4- vs. 1,5-disubstituted) that are very difficult to separate by column chromatography. What other methods can I try?

Separating regioisomers is a significant purification challenge due to their similar polarities and physical properties.[1][4] When chromatography fails, exploiting subtle differences in their chemical properties is the next logical step.

Recommended Protocol: Selective Precipitation via Salt Formation

This technique leverages differences in the basicity (pKa) of the imidazole regioisomers. The more basic isomer will be preferentially protonated by a strong acid and may precipitate from a solution in which the free base is soluble.[4][11]

  • Solvent Selection: Dissolve the mixture of regioisomers in a suitable organic solvent (e.g., ethyl acetate, acetonitrile, or THF) where both isomers are soluble.

  • Acid Addition: Slowly add 0.8 to 1.2 molar equivalents of a strong acid (e.g., p-toluenesulfonic acid, hydrochloric acid in ether, or triflic acid) to the solution with stirring.[11]

  • Precipitation: The salt of the more basic regioisomer will often precipitate out of the solution. The precipitation can be encouraged by cooling the mixture.

    • Expert Insight: The choice of acid and solvent is critical and often requires empirical optimization. The counter-ion of the acid affects the crystal lattice energy of the resulting salt, influencing its solubility.

  • Isolation: Isolate the precipitated salt by filtration, wash it with a small amount of cold solvent, and dry it. The other isomer remains in the filtrate and can be recovered after neutralization and extraction.

  • Validation: Confirm the identity and purity of the isolated isomer and the material remaining in the filtrate using NMR or LC-MS.[4]

References
  • BenchChem Technical Support Team. (2025, December). Technical Support Center: Purification of Sodium Imidazole Reaction Products. Benchchem.
  • BenchChem Technical Support Team. (2025, December).
  • Unknown Author. (n.d.). imidazole.pdf.
  • Unknown Author. (2025, December 15).
  • Banerjee, A., et al. (2015, July 20). Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences.
  • Murry, J., et al. (n.d.). 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl. Organic Syntheses Procedure.
  • BenchChem Technical Support Team. (n.d.).
  • Unknown Author. (n.d.). Imidazole and its derivatives and Importance in the Synthesis of Pharmaceuticals: A Review.
  • Unknown Author. (n.d.). Imidazole synthesis. Organic Chemistry Portal.
  • Bhatnagar, A., et al. (2019). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. Journal of Advanced Research in Dynamical & Control Systems.
  • Unknown Author. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline.
  • Kuhn, N., Henkel, G., & Kreutzberg, J. (1991). Process for purifying imidazoles and imidazol-based agents by crystallisation.
  • Dipake, S. S., et al. (n.d.).
  • Benincori, T., Brenna, E., & Sannicolo, F. (n.d.). Studies on Wallach's imidazole synthesis. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Moody, C. J., et al. (2004, November 10). N−H Insertion Reactions of Primary Ureas: The Synthesis of Highly Substituted Imidazolones and Imidazoles from Diazocarbonyls.
  • Duncia, J. V., & Michel, K. E. (1996, May 21). Process for the isolation and purification of an imidazole stereoisomer from a mixture of stereoisomers by selective precipitation.
  • Unknown Author. (n.d.). Catalyst free synthesis of imidazoles: Characterization and its antimicrobial activity. JOCPR.
  • Unknown Author. (n.d.). Debus–Radziszewski imidazole synthesis. Wikipedia.
  • Unknown Author. (2021). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction.
  • Shabalin, D. A., & Camp, J. E. (2020, May 18). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Unknown Author. (2026, January 9).
  • Unknown Author. (n.d.).
  • Unknown Author. (n.d.). Catalytic procedures for multicomponent synthesis of imidazoles: selectivity control during the competitive formation of tri- and tetrasubstituted imidazoles. Green Chemistry (RSC Publishing).
  • BenchChem Technical Support Team. (n.d.).
  • German, K. E., et al. (2022, August 21). Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds Tc(IV, V, VII)—Reaction Mechanism, Xrd and Hirshfeld Surface Analysis. MDPI.
  • Unknown Author. (n.d.). The Debus–Radziszewski imidazole synthesis.
  • Unknown Author. (2023, June 19).

Sources

Troubleshooting

Improving regioselectivity in the synthesis of substituted imidazoles

Title: Imidazole Synthesis Support Center: Troubleshooting Regioselectivity Introduction Welcome to the Imidazole Regioselectivity Support Center. For researchers and drug development professionals, achieving absolute re...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Imidazole Synthesis Support Center: Troubleshooting Regioselectivity

Introduction Welcome to the Imidazole Regioselectivity Support Center. For researchers and drug development professionals, achieving absolute regiocontrol in imidazole synthesis (e.g., differentiating 1,4- vs. 1,5-disubstitution or C-2 vs. C-5 functionalization) is a critical bottleneck. Traditional methods like the alkylation of 4(5)-substituted imidazoles often yield inseparable isomeric mixtures. This portal provides field-proven, self-validating protocols and troubleshooting FAQs to guarantee regioselectivity through rational mechanistic design.

Mechanistic Workflows for Regiocontrol

Selecting the correct synthetic pathway is the first step to avoiding regioisomeric mixtures. The diagram below outlines the three most reliable strategies based on your target substitution pattern.

RegioselectivePathways Start Target Imidazole Substitution Pattern Path1 1,4-Disubstituted (De Novo Synthesis) Start->Path1 Path2 C-5 Arylated (C-H Functionalization) Start->Path2 Path3 Trisubstituted (Ring Expansion) Start->Path3 Reagent1 Glycine Morpholino Amide + Double Aminomethylenation Path1->Reagent1 Reagent2 Unsubstituted Imidazole + Pd(II) Catalyst + Ar-X Path2->Reagent2 Reagent3 2H-Azirine + Pd Catalyst Path3->Reagent3 Mech1 Transamination & Cyclization Reagent1->Mech1 Mech2 Ligand-Assisted Palladation (CMD) Reagent2->Mech2 Mech3 C-C/C-N Cleavage & Cyclocondensation Reagent3->Mech3 Prod1 Exclusive 1,4-Isomer Mech1->Prod1 Prod2 Exclusive C-5 Aryl Isomer Mech2->Prod2 Prod3 Highly Substituted Imidazole Mech3->Prod3

Logical workflow for selecting regioselective imidazole synthesis pathways.

Self-Validating Experimental Protocols

Protocol A: Absolute Regiocontrol in 1,4-Disubstituted Imidazoles

Causality & Design: Traditional decarboxylation or alkylation routes suffer from poor selectivity. This de novo synthesis utilizes a double aminomethylenation of a glycine derivative to form a 2-azabuta-1,3-diene intermediate[1]. Crucially, replacing the standard cyano group with a tertiary morpholino amide prevents the azadiene from decomposing via elimination, allowing the subsequent transamination/cyclization to proceed with 100% regioselectivity[2].

Step-by-Step Methodology:

  • Preparation of Azadiene: React N-Boc glycine morpholino amide with DMF-DMA (dimethylformamide dimethyl acetal) to perform the double aminomethylenation.

  • Amine Addition: Dissolve the resulting azadiene in acetic acid (5 mL/g) and add the desired primary amine nucleophile (e.g., 4-bromoaniline, 1.25 equivalents)[2].

  • Cyclization: Heat the mixture to 100 °C for 2 hours. The amine undergoes transamination followed by cyclization[2].

  • Workup (Self-Validation Step): Cool to room temperature, dilute with dichloromethane, and quench slowly with 10% wt/wt aqueous potassium carbonate. The immediate evolution of CO₂ gas confirms the active neutralization of acetic acid, validating that the acidic cyclization environment was maintained.

  • Isolation: Extract the aqueous layer with dichloromethane, wash with brine, dry over sodium sulfate, and concentrate. Slurry the solid in 25% v/v THF in hexanes and filter to yield the pure 1,4-disubstituted imidazole[1].

Protocol B: Regioselective C-5 Arylation of Imidazoles

Causality & Design: Direct C-H arylation often yields mixtures of C-2, C-4, and C-5 isomers. By utilizing a Pd(II) catalyst with a carbonate/carboxylate base, the reaction proceeds via a Concerted Metalation-Deprotonation (CMD) mechanism[3]. Palladation at C-5 is electronically favored over C-4 due to repulsion between the nitrogen lone pair and the polarized C-Pd bond, and favored over C-2 due to the inductive stabilization by N-1[3].

Step-by-Step Methodology:

  • Reaction Setup: In a reaction vial, combine the 1-substituted imidazole (1.0 equiv), aryl halide (1.2 equiv), and a macrocyclic Pd(II) organoselenium complex (0.5 - 2.0 mol%)[4].

  • Base Addition: Add potassium carbonate or a carboxylate base (2.0 equiv) to facilitate the ligand-assisted palladation[3].

  • Heating: Stir the mixture in a suitable solvent (e.g., DMF or DMAc) at 100–120 °C for 12 hours under aerobic conditions (the Pd-Se catalyst is air/moisture stable)[4].

  • Validation (Poisoning Test): Perform a mercury drop test or triphenylphosphine poisoning test in a parallel control vial; an immediate halt in reactivity confirms the homogeneous nature of the Pd(II) catalysis and rules out nanoparticle-driven non-selective background reactions[4].

  • Purification: Cool, filter through Celite, concentrate, and purify via flash chromatography to isolate the exclusively C-5 arylated product[4].

Quantitative Data: Comparison of Methodologies

MethodologyTarget RegioisomerYield RangeRegioselectivityKey Reagents & Catalysts
Double Aminomethylenation [2]1,4-Disubstituted56% – 82%>99% (Exclusive)Glycine morpholino amide, DMF-DMA, Primary Amine, AcOH
Pd-Catalyzed C-H Arylation [4]C-5 Arylated73% – 97%>95% (C-5 preference)Pd(II) Organoselenium complex (0.5-2 mol%), Ar-X, K₂CO₃
2H-Azirine Ring Opening [5]1,2,4-TrisubstitutedModerate to GoodHigh2H-Azirines, Pd Catalyst

Troubleshooting & FAQs

Q: My 1,4-disubstituted imidazole synthesis via the azadiene condensation is yielding <40% and showing a dark decomposition byproduct. How do I fix this? A: This is a classic symptom of azadiene decomposition via cyano group elimination[2]. If your starting glycine derivative utilizes a cyano group, the intermediate is highly unstable at the 100 °C required for cyclization. Solution: Switch your starting material to a tertiary morpholino amide derivative (e.g., N-Boc glycine morpholino amide). This substitution is structurally robust, prevents the elimination pathway, and reliably boosts yields to 65–82%[2].

Q: During Pd-catalyzed C-H arylation, I am observing C-2 arylation instead of my desired C-5 product. What is causing this? A: Regioselectivity in C-H arylation is heavily dictated by the base and the nature of the aryl halide. If you are seeing C-2 arylation, you may be using an overly basic environment or an aryl iodide that favors oxidative addition prior to C-H activation. Solution: Ensure you are using a carbonate or carboxylate base, which enforces the Concerted Metalation-Deprotonation (CMD) mechanism. The CMD mechanism inherently favors the C-5 position due to the inductive stabilization of the C-Pd bond by the N-1 nitrogen[3]. Additionally, switching from aryl bromides to aryl chlorides has been shown to increase C-5 selectivity[3].

Q: I am attempting a ring-opening cyclocondensation of 2H-azirines to form trisubstituted imidazoles, but NMR shows I am isolating pyrroles instead. Why? A: This reaction is a metal-controlled switchable process[6]. The divergence between imidazole and pyrrole formation depends entirely on your catalyst. Solution: To synthesize imidazoles, you must use a Palladium (Pd) catalyst, which promotes the direct cleavage of C-N and C-C bonds followed by the addition of a second azirine[7]. If you are using a Silver (Ag) catalyst, the reaction shifts to a radical [3+2] cycloannulation pathway involving a 1,3-hydride shift, which exclusively furnishes pyrroles[7]. Switch to a Pd catalyst to restore imidazole formation.

Q: Does the steric bulk of the primary amine affect the transamination/cyclization step in the de novo 1,4-imidazole synthesis? A: Surprisingly, no. The cyclization event is highly insensitive to both steric and electronic variations on the amine component[8]. For example, using highly branched systems like tert-butylamine or (S)-(-)-α-methylbenzylamine still affords the desired 1,4-disubstituted imidazoles in excellent yields (up to 75%) without any loss of stereochemical information[1].

References

  • Schmidt, M. A., & Eastgate, M. D. (2012). Regioselective synthesis of 1,4-disubstituted imidazoles. Organic & Biomolecular Chemistry, 10, 1079-1087. URL:[Link]

  • Xu, F., Zhu, W.-J., Wang, P.-W., Feng, J., Chen, X.-R., Han, X.-H., & Yan, H.-T. (2023). Metal-Controlled Switchable Regioselective Synthesis of Substituted Imidazoles and Pyrroles via Ring Opening/Cyclocondensation with 2H-Azirines. The Journal of Organic Chemistry, 88(14), 9811-9822. URL:[Link]

  • Kumar, S., Singh, S., Gadwal, J., Makar, P., & Joshi, H. (2021). Regioselective C-H arylation of imidazoles employing macrocyclic palladium(II) complex of organoselenium ligand. Journal of Organometallic Chemistry, 946-947, 121907. URL:[Link]

  • Dong, G., et al. (2010). C−H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C−H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. The Journal of Organic Chemistry, 75(17), 5911–5926. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of the Synthesis of Methyl 4-amino-2-tert-butyl-1H-imidazole-5-carboxylate: A Comparative Guide

Introduction & Strategic Context Methyl 4-amino-2-tert-butyl-1H-imidazole-5-carboxylate (CAS: 785806-33-9) is a highly sterically hindered, multi-functionalized imidazole building block. It serves as a critical precursor...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Context

Methyl 4-amino-2-tert-butyl-1H-imidazole-5-carboxylate (CAS: 785806-33-9) is a highly sterically hindered, multi-functionalized imidazole building block. It serves as a critical precursor in the development of purine analogs, targeted kinase inhibitors, and advanced heterocyclic active pharmaceutical ingredients (APIs). The presence of the bulky tert-butyl group at the C2 position imparts unique lipophilicity and metabolic stability to the final drug candidate, but it also poses significant steric challenges during the de novo synthesis of the imidazole ring.

As a Senior Application Scientist, my objective in this guide is to objectively evaluate the two primary synthetic routes to this scaffold. By providing bench-validated protocols, explaining the mechanistic causality behind experimental choices, and presenting comparative performance data, this guide empowers process chemists to select the most robust pathway for scale-up.

Mechanistic Workflow & Pathway Visualization

The de novo construction of the 4-aminoimidazole core relies on the condensation of an amidine with an activated cyanoacetate derivative [1]. The success of this transformation hinges on controlling the nucleophilic attack of the amidine nitrogen onto the cyano group, followed by a thermodynamically driven intramolecular cyclization.

SynthesisWorkflow A Pivalamidine HCl (Reactant 1) C Base Addition (NaOAc / MeOH) A->C B Methyl 2-amino-2-cyanoacetate (Reactant 2) B->C D Nucleophilic Attack (C-N Bond Formation) C->D pH 7.5-8.0 20 °C E Intramolecular Cyclization (Ring Closure) D->E Heat (65 °C) 12 Hours F Methyl 4-amino-2-tert-butyl- 1H-imidazole-5-carboxylate E->F Tautomerization & Purification

Fig 1. Synthetic workflow for the targeted imidazole core via amidine condensation.

Methodological Comparison: Route A vs. Route B

To validate the optimal production method, we compared the two predominant strategies for accessing this specific imidazole scaffold.

Route A: Direct Amidine Condensation (The Benchmark)

  • Chemistry: Reaction of pivalamidine hydrochloride with methyl 2-amino-2-cyanoacetate.

  • Mechanism: The free-based pivalamidine acts as a bis-nucleophile. The primary amine of the cyanoacetate attacks the amidine carbon, expelling ammonia. Subsequently, the amidine nitrogen attacks the nitrile to form the 5-membered ring [2].

  • Advantage: Highly convergent; directly yields the target ester in a single operational step, avoiding harsh downstream transformations.

Route B: Stepwise Imidate-Malononitrile Condensation (The Alternative)

  • Chemistry: Reaction of methyl pivalimidate with aminomalononitrile to yield 4-amino-2-tert-butyl-1H-imidazole-5-carbonitrile, followed by rigorous acidic methanolysis to convert the nitrile to the methyl ester.

  • Mechanism: The imidate condenses with aminomalononitrile to form the amino-cyano-imidazole. The subsequent Pinner-type hydrolysis/esterification requires forcing conditions due to the electron-rich nature of the aminoimidazole ring [3].

  • Advantage: Aminomalononitrile is often cheaper and more shelf-stable than methyl 2-amino-2-cyanoacetate.

Quantitative Performance Data
MetricRoute A (Direct Amidine)Route B (Imidate/Nitrile)Causality / Scientific Context
Overall Yield 68 - 74%42 - 48%Route B suffers major yield losses during the harsh esterification of the highly stable nitrile intermediate.
Purity (HPLC) > 98.5%~ 94.0%Route A avoids the formation of primary amide byproducts, which are notoriously difficult to separate in Route B.
Reaction Time 12 hours36 hours (2 steps)Route A is a one-pot cascade; Route B requires intermediate isolation, drying, and prolonged acidic reflux.
E-Factor 14.228.5Route A minimizes solvent usage and entirely avoids the heavy acid waste generated during Route B's Pinner reaction.
Scalability ExcellentModerateRoute A's mild conditions (65 °C, pH 8) are highly amenable to standard pilot-plant glass-lined reactors.

Self-Validating Experimental Protocol (Route A)

To ensure trustworthiness and reproducibility, the following protocol for Route A incorporates built-in validation checkpoints. This system ensures that any deviation is caught before proceeding to the next step.

Materials:

  • Pivalamidine hydrochloride (1.0 equiv, 100 mmol, 13.6 g)

  • Methyl 2-amino-2-cyanoacetate (1.05 equiv, 105 mmol, 12.0 g)

  • Sodium acetate (NaOAc) (2.0 equiv, 200 mmol, 16.4 g)

  • Methanol (Anhydrous, 250 mL)

Step-by-Step Procedure:

  • Free-Basing the Amidine: Suspend pivalamidine HCl and NaOAc in anhydrous methanol (150 mL) at 20 °C. Stir vigorously for 30 minutes.

    • Expert Insight: NaOAc is deliberately chosen over stronger bases (like EtONa or KOtBu) to prevent the premature base-catalyzed polymerization of the cyanoacetate and to avoid transesterification or saponification of the delicate methyl ester.

    • Validation Checkpoint 1: The suspension will become finer as NaCl precipitates and pivalamidine acetate is solubilized. The pH of an aliquot should measure ~7.5-8.0 on moistened indicator paper.

  • Electrophile Addition: Dissolve methyl 2-amino-2-cyanoacetate in methanol (100 mL) and add dropwise to the reaction mixture over 45 minutes, maintaining the internal temperature strictly below 25 °C.

  • Cyclization Cascade: Heat the reaction mixture to a gentle reflux (65 °C) for 12 hours.

    • Expert Insight: The bulky tert-butyl group lowers the initial condensation rate due to severe steric hindrance. The 12-hour reflux provides the necessary thermal activation energy for the intramolecular cyclization (5-exo-dig ring closure) to overcome this steric barrier.

    • Validation Checkpoint 2: TLC (DCM:MeOH 9:1) should show the complete disappearance of the cyanoacetate (visualized by ninhydrin stain) and the emergence of a strong UV-active spot (the imidazole product) at R_f ~0.4.

  • Workup & Isolation: Cool the mixture to 5 °C. Filter off the inorganic salts through a Celite pad. Concentrate the filtrate under reduced pressure to approximately 20% of its original volume. Add cold deionized water (100 mL) dropwise with rapid stirring to precipitate the product.

  • Purification: Filter the crude solid, wash with ice-cold water (2 x 30 mL), and recrystallize from ethyl acetate/hexanes to afford the target compound as an off-white crystalline solid.

    • Validation Checkpoint 3: The melting point should be sharp. 1 H NMR (DMSO- d6​ ) must show a 9H singlet at ~1.25 ppm (tert-butyl), a 3H singlet at ~3.70 ppm (methyl ester), and a broad 2H singlet at ~5.8 ppm (amine protons, exchangeable upon addition of D 2​ O).

Authoritative Grounding & Mechanistic Insights

The synthesis of 5-aminoimidazole-4-carboxylic acid derivatives has evolved significantly since the foundational work on 4-amino-5-imidazolecarboxamide [1]. Modern approaches emphasize the versatility of cyanoformimidoyl imidazoles and direct amidine condensations [2].

The superiority of Route A lies in its thermodynamic driving force. The initial formation of the acyclic amidine intermediate is reversible, but the subsequent 5-exo-dig cyclization onto the nitrile is thermodynamically driven by the formation of the highly stable, aromatic imidazole system. The tert-butyl group, while sterically demanding during the initial bimolecular collision, ultimately stabilizes the resulting imidazole ring against oxidative degradation via steric shielding of the C2 position. This phenomenon is well-documented in the synthesis of highly substituted heterocyclic ribonucleotide analogs [3].

References

  • Title: A new and convenient synthesis of 4-amino-5-imidazolecarboxamide Source: Journal of Biological Chemistry URL: [Link]

  • Title: Synthesis of analogues of 5-aminoimidazole ribonucleotides and their effects as inhibitors and substrates of the enzymes... Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL: [Link]

Comparative

Comparative Analysis of Synthetic Routes to Imidazole-5-Carboxylates: A Guide for Process and Medicinal Chemists

The imidazole-5-carboxylate scaffold is a privileged pharmacophore in modern drug discovery, serving as the core structural motif in numerous therapeutics, including angiotensin II receptor blockers (e.g., Olmesartan med...

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Author: BenchChem Technical Support Team. Date: April 2026

The imidazole-5-carboxylate scaffold is a privileged pharmacophore in modern drug discovery, serving as the core structural motif in numerous therapeutics, including angiotensin II receptor blockers (e.g., Olmesartan medoxomil) and various emerging antineoplastic agents. For process chemists and drug development professionals, selecting the optimal synthetic route requires balancing regioselectivity, atom economy, scalability, and structural diversity.

This guide objectively compares three distinct, field-proven synthetic methodologies for constructing the imidazole-5-carboxylate core. By analyzing the mechanistic causality and providing self-validating protocols, this analysis equips researchers with the data necessary to select the most appropriate route for their specific drug development pipeline.

Route 1: Base-Promoted [3+2] Cycloaddition via Ethyl Isocyanoacetate

The classical Van Leusen-type approach has been modernized into a highly efficient [3+2] cycloaddition utilizing ethyl isocyanoacetate and imidoyl chlorides (or isothioureas). This route is highly favored when strict regiocontrol is required for 1,5-disubstituted or 1,4,5-trisubstituted imidazoles 1.

Mechanistic Causality

The success of this route hinges on the differential acidity of the α -protons of ethyl isocyanoacetate. A non-nucleophilic base like DABCO (1,4-diazabicyclo[2.2.2]octane) selectively deprotonates the α -carbon without attacking the highly electrophilic imidoyl chloride. The resulting stabilized carbanion undergoes nucleophilic addition to the imidoyl carbon, followed by a rapid intramolecular 5-endo-dig cyclization onto the isocyanide carbon, yielding the imidazole core with the carboxylate strictly fixed at the C5 position.

Step-by-Step Protocol
  • Preparation : In an oven-dried flask under N₂, dissolve the imidoyl chloride (1.0 equiv) and ethyl isocyanoacetate (1.2 equiv) in anhydrous THF (0.2 M).

  • Base Addition : Cool the mixture to 0 °C. Add DABCO (1.5 equiv) dropwise. Causality: Low temperature prevents the rapid dimerization of the isocyanoacetate and controls the exothermic nucleophilic attack.

  • Cyclization : Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4–6 hours.

  • Self-Validation : Confirm complete deprotonation by observing the transient yellowing of the enolate. Validate product formation via LC-MS (ESI+) looking for the [M+H]⁺ peak. TLC (UV active) should show the complete consumption of the imidoyl chloride.

  • Workup : Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over MgSO₄, and purify via flash chromatography.

Route 2: Microwave-Assisted Multicomponent Reaction (MCR)

For library generation and hit-to-lead optimization, multicomponent reactions (MCRs) are unparalleled. A prime example is the Scandium(III) triflate-catalyzed three-component coupling of aminopyridines, aldehydes, and isonitriles under solvent-free microwave conditions 2.

Mechanistic Causality

Sc(OTf)₃ acts as a water-tolerant, hard Lewis acid. It coordinates to the carbonyl oxygen of the aldehyde, drastically increasing its electrophilicity. This drives the rapid formation of a Schiff base (imine) with the amine. The isonitrile then acts as a carbon nucleophile, attacking the activated imine in a Groebke-Blackburn-Bienaymé-type [4+1] trajectory. Microwave irradiation under solvent-free conditions overcomes mass transfer limitations and accelerates the thermodynamic cyclization step.

Step-by-Step Protocol
  • Assembly : To a 10 mL microwave process vial, add the 2-aminopyridine derivative (1.0 equiv), aldehyde (1.5 equiv), isocyanide (1.5 equiv), and Sc(OTf)₃ (2 mol%).

  • Irradiation : Seal the vial and irradiate at 135 °C for 10 minutes under neat (solvent-free) conditions. Causality: 2 mol% Sc(OTf)₃ provides optimal Lewis acidity without inducing isocyanide polymerization, while neat conditions maximize collision frequency.

  • Self-Validation : The disappearance of the characteristic pungent odor of the isocyanide indicates reaction completion. This is quantitatively corroborated by the absence of the ~2150 cm⁻¹ isocyanide stretch in the crude IR spectrum.

  • Workup : Cool to room temperature. Partition the crude mixture between water and EtOAc (to remove the catalyst). Wash the organic layer with brine, concentrate, and recrystallize from EtOH.

Route 3: One-Pot Nitroreductive Cyclization

When the target is a fused benzo[d]imidazole-5-carboxylate, the one-pot nitroreductive cyclization of o-nitroanilines is the industry standard for process scale-up due to its use of inexpensive, robust reagents 3.

Mechanistic Causality

Sodium dithionite (Na₂S₂O₄) serves a dual mechanistic purpose. First, it acts as a potent reducing agent, converting the nitro group of an ethyl 4-(alkylamino)-3-nitrobenzoate to a primary amine. Second, the oxidized sulfur byproducts mildly acidify the reaction medium, which catalyzes the subsequent condensation of the newly formed amine with an aromatic aldehyde, driving the ring closure to form the stable benzimidazole core.

Step-by-Step Protocol
  • Preparation : Dissolve ethyl 4-(alkylamino)-3-nitrobenzoate (1.0 equiv) and the target aromatic aldehyde (1.2 equiv) in DMSO (0.5 M).

  • Reduction : Add Na₂S₂O₄ (3.0 equiv) as a solid. Causality: DMSO acts as an excellent polar aprotic solvent that solubilizes all components and stabilizes the transition states during the reduction phase.

  • Heating : Heat the mixture at 90 °C for 3–5 hours.

  • Self-Validation : The reduction of the nitro group is visually confirmed by the transition from a deep orange solution to a paler intermediate, followed by the precipitation of the cyclized product. Validate via ¹H-NMR by confirming the disappearance of the aldehyde proton signal at ~10.0 ppm.

  • Workup : Pour the hot mixture into ice water. Filter the resulting precipitate, wash extensively with cold water, and dry under a vacuum.

Quantitative Performance Comparison

The following table summarizes the operational metrics of each route, allowing process chemists to align synthetic choices with project constraints (e.g., time vs. scale vs. diversity).

ParameterRoute 1:[3+2] CycloadditionRoute 2: Microwave MCRRoute 3: Nitroreductive Cyclization
Typical Yield 65 - 85%80 - 95%70 - 90%
Reaction Time 4 - 12 hours5 - 15 minutes3 - 5 hours
Temperature 0 °C to Room Temp135 °C (Microwave)90 °C
Catalyst/Promoter DABCO or t-BuOKSc(OTf)₃ (2 mol%)Na₂S₂O₄ (Stoichiometric)
Atom Economy Moderate (loss of HCl)High (water is the main byproduct)Low (loss of oxygen, oxidized sulfur)
Primary Application Regiospecific non-fused coresHigh-throughput library generationScalable benzimidazole synthesis

Mechanistic Workflow Visualization

G cluster_0 Route 1: [3+2] Cycloaddition cluster_1 Route 2: MCR cluster_2 Route 3: Reductive Cyclization N1 Ethyl Isocyanoacetate N2 Carbanion Intermediate N1->N2 DABCO Product Imidazole-5-Carboxylate N2->Product + Imidoyl Chloride N3 Aldehyde + Amine N4 Imine Intermediate N3->N4 Sc(OTf)3 N4->Product + Isocyanide N5 o-Nitroaniline N6 Amine Intermediate N5->N6 Na2S2O4 N6->Product + Aldehyde

Fig 1: Mechanistic workflows of three distinct synthetic routes to imidazole-5-carboxylates.

References

  • Product Class 3: Imidazoles, Thieme E-Books & E-Journals. 1

  • Multicomponent Solvent-Free Synthesis Of Benzimidazolyl Imidazo[1,2-a]-pyridine Under Microwave Irradiation, SciSpace. 2

  • One-Pot Synthesis of a New Imidazole-5-Carboxylic Acid Derivative via Heterocyclization Reaction, ResearchGate. 3

Sources

Validation

A Comparative Guide to the Biological Activity of Methyl 4-amino-2-tert-butyl-1H-imidazole-5-carboxylate Analogs

Introduction: The Imidazole Scaffold in Medicinal Chemistry The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique electronic prop...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imidazole Scaffold in Medicinal Chemistry

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of novel therapeutic agents. This guide provides a comparative analysis of the biological activities of analogs of methyl 4-amino-2-tert-butyl-1H-imidazole-5-carboxylate, a representative of a class of substituted imidazoles with significant therapeutic potential. While data on this specific molecule is limited, a wealth of information on its structural analogs allows for a comprehensive exploration of their antimicrobial, anticancer, and anti-inflammatory properties. This guide will delve into the structure-activity relationships of these analogs, present key experimental data, and provide detailed protocols for their biological evaluation.

Antimicrobial Activity: A Broad Spectrum of Action

Imidazole derivatives are well-known for their broad-spectrum antimicrobial properties.[3][4] The core imidazole structure is a key component of many antifungal and antibacterial drugs.[3] The biological activity of these compounds is often attributed to their ability to disrupt microbial cell membranes, inhibit essential enzymes, or interfere with nucleic acid synthesis.[3]

Comparative Antimicrobial Potency of Imidazole Analogs

The antimicrobial efficacy of imidazole analogs is highly dependent on the nature and position of their substituents. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of imidazole derivatives against various microbial strains.

Compound ID
Analog A (N-phenyl-1H-imidazole-4-carboxamide)
Analog B (N-(4-nitrophenyl)-1H-imidazole-4-carboxamide)
Analog C (N-(3,4-dichlorophenyl)-1H-imidazole-4-carboxamide)
HL1
HL2
Target MicroorganismMIC (µg/mL)Reference
S. aureusBroad Spectrum Activity[5]
B. subtilisBroad Spectrum Activity[5]
P. aeruginosaBroad Spectrum Activity[5]
E. coliBroad Spectrum Activity[5]
A. nigerBroad Spectrum Activity[5]
C. albicansBroad Spectrum Activity[5]
M. tuberculosisMost Active[5]
M. tuberculosisMost Active[5]
S. aureus625[6]
MRSA1250[6]
S. aureus625[6]
MRSA625[6]
E. coli2500[6]
P. aeruginosa2500[6]
A. baumannii2500[6]

Key Insights:

  • Substitutions on the imidazole ring significantly influence the antimicrobial spectrum and potency. For instance, the introduction of nitro and dichloro-phenyl groups in analogs B and C, respectively, demonstrated the maximum antitubercular activity.[5]

  • N-phenyl-1H-imidazole-4-carboxamide (Analog A) exhibited a broad spectrum of activity against both bacteria and fungi.[5]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of imidazole derivatives using the broth microdilution method.[6]

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test imidazole compounds

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Positive control antibiotic (e.g., Vancomycin, Ciprofloxacin)[6]

  • 10% Dimethyl sulfoxide (DMSO) for compound dissolution[6]

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Preparation: Dissolve the imidazole derivatives in 10% DMSO to create a stock solution.[6]

  • Serial Dilution: Perform a two-fold serial dilution of the compound stock solutions in MHB directly in the 96-well plates. The concentration range for the test compounds can start from 5000 µg/mL down to 2.44 µg/mL.[6]

  • Inoculum Preparation: Prepare a bacterial inoculum and adjust its turbidity to match the 0.5 McFarland standard.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. The final bacterial concentration should be approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (broth with bacteria and a known antibiotic) and a negative control (broth with bacteria and the solvent used for dissolution, e.g., 10% DMSO).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[7] This can be assessed visually or by measuring the optical density at 600 nm.

Anticancer Activity: Targeting Key Cellular Pathways

The imidazole scaffold is a prominent feature in a number of anticancer drugs.[1] Imidazole derivatives have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of tubulin polymerization, modulation of key signaling pathways like PI3K/Akt/mTOR, and inhibition of protein kinases.[1][8]

Comparative Cytotoxicity of Imidazole Analogs

The anticancer potential of imidazole analogs varies significantly with their structural modifications. The following table presents the half-maximal inhibitory concentration (IC50) values for different imidazole derivatives against various cancer cell lines.

Compound IDTarget Cell LineIC50 (µM)Reference
Analog D (Imidazopyridine-triazole conjugate 14)A549 (Lung)0.51[1]
Analog E (Imidazopyridine-triazole conjugate 15)A549 (Lung)0.63[1]
Analog F (Benzimidazole-cinnamide derivative 21)A549 (Lung)0.29[1]
Analog G (Purine derivative 46)MDA-MB-231 (Breast)1.22[1]
Analog H (Purine derivative 47)A549 (Lung)2.29 - 9.96[1]
Analog I (2-phenyl benzimidazole derivative 35)MCF-7 (Breast)3.37[1]
Analog J (2-phenyl benzimidazole derivative 36)MCF-7 (Breast)6.30[1]
Doxorubicin (Standard) MCF-7 (Breast)4.17[1]

Key Insights:

  • Imidazopyridine-triazole conjugates (Analogs D and E) and benzimidazole-cinnamide derivatives (Analog F) show potent activity against lung cancer cell lines, with IC50 values in the sub-micromolar range.[1]

  • Purine derivatives containing an imidazole core (Analogs G and H) exhibit significant cytotoxicity against breast and lung cancer cells.[1]

  • Certain 2-phenyl benzimidazole derivatives (Analogs I and J) demonstrate higher potency against breast cancer cells than the standard drug doxorubicin.[1]

Experimental Protocol: Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[8]

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium

  • 96-well plates

  • Test imidazole compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the imidazole derivatives for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[8]

  • Formazan Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[9]

Mechanism of Action: Inhibition of the p38 MAP Kinase Pathway

Several imidazole analogs have been identified as inhibitors of the p38 mitogen-activated protein (MAP) kinase pathway, which plays a crucial role in inflammatory responses and cell proliferation.[10][11]

p38_MAPK_Pathway Extracellular_Stimuli Extracellular Stimuli (e.g., Cytokines, Stress) MAPKKK MAPKKK (e.g., TAK1, MEKKs) Extracellular_Stimuli->MAPKKK MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK p38_MAPK p38 MAPK MAPKK->p38_MAPK Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38_MAPK->Transcription_Factors Inflammatory_Response Inflammatory Response (e.g., Cytokine Production) Transcription_Factors->Inflammatory_Response Imidazole_Analog Imidazole Analog (Inhibitor) Imidazole_Analog->p38_MAPK

Caption: Inhibition of the p38 MAPK signaling pathway by imidazole analogs.

Anti-inflammatory Activity: Modulating Inflammatory Responses

Imidazole derivatives have demonstrated significant anti-inflammatory properties, often through the inhibition of key inflammatory mediators and enzymes such as cyclooxygenases (COX).[2][12]

Comparative Anti-inflammatory Efficacy of Imidazole Analogs

The anti-inflammatory activity of imidazole analogs can be assessed using various in vitro and in vivo models. The table below highlights the inhibitory activity of different analogs.

Compound IDAssay% InhibitionReference
Analog K (2g)Analgesic Activity (Hot Plate Method)89% (at 100 mg/kg)[12]
Analog L (2a)Anti-inflammatory Activity (Carrageenan-induced paw edema)100% (at 100 mg/kg)[12]
Analog M (2b)Anti-inflammatory Activity (Carrageenan-induced paw edema)100% (at 100 mg/kg)[12]
Diclofenac Sodium (Standard) Anti-inflammatory Activity (Carrageenan-induced paw edema)100% (at 50 mg/kg)[12]
Analog N (AA6)p38 MAP Kinase Inhibition (IC50)403.57 ± 6.35 nM[10]
SB203580 (Standard) p38 MAP Kinase Inhibition (IC50)222.44 ± 5.98 nM[10]

Key Insights:

  • Certain di- and tri-substituted imidazole derivatives (Analogs L and M) exhibit potent in vivo anti-inflammatory activity comparable to the standard drug diclofenac sodium.[12]

  • Specific N-substituted imidazole amide derivatives (Analog N) act as considerable inhibitors of p38 MAP kinase, a key enzyme in the inflammatory cascade.[10]

Experimental Protocol: In Vitro Anti-inflammatory Assay (Albumin Denaturation Assay)

This assay is a preliminary method to evaluate the anti-inflammatory activity of compounds by measuring the inhibition of heat-induced albumin denaturation.[11][13]

Materials:

  • Bovine serum albumin (BSA) solution (1%)

  • Phosphate buffered saline (PBS, pH 6.4)

  • Test imidazole compounds

  • Standard anti-inflammatory drug (e.g., Diclofenac sodium)

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: Prepare reaction mixtures containing 1 mL of 1% BSA solution and various concentrations of the test compounds (e.g., 50, 100, 200, 300 µg/mL).[11]

  • Incubation: Incubate the reaction mixtures at 37°C for 20 minutes.

  • Denaturation: Induce denaturation by heating the mixtures at 70°C for 10 minutes.

  • Cooling: Cool the solutions to room temperature.

  • Turbidity Measurement: Measure the turbidity of the solutions at 660 nm using a spectrophotometer.

  • Calculation: Calculate the percentage inhibition of denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Experimental Workflow: From Synthesis to Biological Evaluation

The discovery and development of novel imidazole-based therapeutic agents follow a structured workflow.

workflow Synthesis Chemical Synthesis of Imidazole Analogs Purification Purification & Characterization (e.g., NMR, Mass Spec) Synthesis->Purification In_Vitro_Screening In Vitro Screening (Antimicrobial, Anticancer, Anti-inflammatory) Purification->In_Vitro_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis In_Vivo_Studies In Vivo Studies (Animal Models) Lead_Optimization->In_Vivo_Studies Preclinical_Development Preclinical Development In_Vivo_Studies->Preclinical_Development

Caption: General workflow for the development of imidazole-based therapeutic agents.

Conclusion and Future Directions

The analogs of methyl 4-amino-2-tert-butyl-1H-imidazole-5-carboxylate represent a versatile class of compounds with a broad range of biological activities. The evidence presented in this guide highlights their significant potential as antimicrobial, anticancer, and anti-inflammatory agents. The structure-activity relationship studies reveal that minor modifications to the imidazole scaffold can lead to substantial changes in biological efficacy and target specificity.

Future research should focus on the synthesis and evaluation of a more extensive library of these analogs to further elucidate the key structural features required for optimal activity against specific targets. The detailed experimental protocols provided herein offer a robust framework for such investigations. Furthermore, a deeper understanding of the molecular mechanisms of action, facilitated by techniques such as molecular docking and X-ray crystallography, will be crucial for the rational design of next-generation imidazole-based therapeutics with improved potency and reduced off-target effects.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Cell Viability Assays of Imidazole Compounds.
  • Benchchem. (n.d.). Application Notes: Antimicrobial Screening Assays for Imidazole Derivatives.
  • Substituted Imidazole Carboxamides as Novel Antibacterial Agents. (2021, July 29). PMC - NIH.
  • Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. (2024, October 4). PMC.
  • Synthesis and anti-microbial activity of new 4-carboxylic imidazole derivatives. (n.d.). PharmaInfo.
  • Benchchem. (n.d.). Statistical analysis of the comparative bioactivity of 2-tert-butyl-1H-benzo[d]imidazole derivatives.
  • Synthesis and anti-microbial activity of new 4-carboxylic imidazole derivatives. (2019, February 3).
  • Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. (2023, May 11). ACS Omega.
  • Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. (2023, May 12). ResearchGate.
  • Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. (2023, May 12). PMC.
  • Assessment of in vitro cytotoxicity of imidazole ionic liquids and inclusion in targeted drug carriers containing violacein. (2020, August 10). RSC Publishing.
  • Synthesis, Antimicrobial and Antitubercular Activity of Novel Imidazole Carboxamides. (2023, April 28). Asian Journal of Chemistry.
  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (n.d.). PMC.
  • Introduction To Imidazole And Its Antimicrobial Activity: A Review. (n.d.). Nanotechnology Perceptions.
  • Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. (2021, July 29).
  • MTT assay. The cell viability activity of imidazole and imidazole derivative Ethyl 2-[5-(4-chlorophenyl) -. (n.d.). ResearchGate. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHK1EtonoEavFLvCVKVNjO_2hIqTb3Y_vfmcxstoJ8YZS_pFTTQ6lAXDsycwyKeJzSD9cNZVAREWI7Iz80Sb4PhRL0NqsLnWnhFTIuMS_2hbV4G1Ywpco0hnhJbduNMUzbBRSOkufAOcXQpT9WgtlNF_rD4SJGXlf2Rss3IrYXouhTUqrTc4W1rl6-DJs-0INNPp1KGxLbQB4DVW30luN5LHBi3lASRpAyNeWlSg2VxIIEDw5-imwCNbkw0xv_zEhA=
  • Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. (2023, April 4). MDPI.
  • Effects of imidazole on cell viability in HCC cell lines. a Time -. (n.d.). ResearchGate.
  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (n.d.).

Sources

Comparative

Comprehensive Comparison Guide: In Vitro and In Vivo Profiling of Imidazole-Based Therapeutics

Executive Summary The imidazole ring—a five-membered planar heterocycle containing two nitrogen atoms—remains one of the most versatile scaffolds in medicinal chemistry 1[1]. Its electron-rich characteristics allow it to...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazole ring—a five-membered planar heterocycle containing two nitrogen atoms—remains one of the most versatile scaffolds in medicinal chemistry 1[1]. Its electron-rich characteristics allow it to readily form multiple drug-target interactions via hydrogen bonding, van der Waals, and hydrophobic forces 1[1]. While historically foundational in the development of first-generation antifungals (e.g., ketoconazole, clotrimazole), modern structural optimizations have yielded novel imidazole derivatives with potent antiprotozoal, antibacterial, and anticancer properties 2[2].

As a Senior Application Scientist, I have designed this guide to provide drug development professionals with a rigorous comparative analysis of classic versus novel imidazole-based compounds. It details the self-validating in vitro and in vivo methodologies required to accurately benchmark their efficacy, pharmacokinetics, and safety profiles.

Mechanistic Overview: Target Selectivity & Causality

The primary mechanism of action for antifungal and antiprotozoal imidazoles is the competitive inhibition of cytochrome P450-dependent enzymes, specifically lanosterol 14-alpha-demethylase (CYP51) 2[2]. By binding to the heme iron of CYP51, imidazoles block the demethylation of lanosterol, halting the biosynthesis of ergosterol 2[2]. This causes an accumulation of toxic methylated sterols, ultimately compromising the pathogen's cell membrane integrity and permeability 3[3].

Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 Lanosterol 14-α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol (Cell Membrane Integrity) CYP51->Ergosterol Normal Pathway Toxic Toxic Sterol Accumulation (Cell Death) CYP51->Toxic Blocked Pathway Imidazole Imidazole-Based Compounds Imidazole->CYP51 Competitive Inhibition

Fig 1: Mechanism of action of imidazole compounds inhibiting CYP51 in the ergosterol pathway.

In Vitro Profiling: Methodologies & Comparative Data

To objectively evaluate an imidazole compound, researchers must deploy a self-validating system of in vitro assays that measure both intrinsic potency and mammalian cytotoxicity.

Protocol 1: Broth Microdilution Assay (MIC Determination)
  • Causality & Rationale : The Minimum Inhibitory Concentration (MIC) assay isolates the direct antimicrobial effect of the compound, removing host pharmacokinetic variables. Crucially, testing must be conducted at specific pH levels to mimic the intended clinical environment—pH 7.2 for systemic physiological conditions and pH 5.8 to replicate the mildly acidic environment of the skin for topical applications .

  • Methodology :

    • Prepare standard inocula of Candida spp. or dermatophytes (e.g., T. rubrum) from 7 to 14-day-old cultures 4[4].

    • Dispense serial dilutions of the imidazole compounds (e.g., 0.02 to 40 µg/mL) into 96-well microtiter plates.

    • Inoculate wells and incubate at 35°C for 24-48 hours (yeasts) or up to 7 days (dermatophytes).

    • Determine the MIC as the lowest concentration that visually inhibits 100% of fungal growth compared to the control 3[3].

Protocol 2: Mammalian Cytotoxicity & Selectivity Index (MTT Assay)
  • Causality & Rationale : A highly potent MIC is clinically irrelevant if the compound induces mammalian cell death. Evaluating cytotoxicity against human primary cell lines (e.g., Human Oral Keratinocytes [HOK] or Gingival Fibroblasts [HGF]) establishes the therapeutic index 3[3].

  • Methodology :

    • Seed mammalian cells in 96-well plates and incubate overnight.

    • Expose cells to imidazole derivatives at concentrations ranging from 1x to 100x the established MIC.

    • After 24 hours, add MTT reagent; viable cells reduce MTT to purple formazan.

    • Measure absorbance at 570 nm to calculate the CC50 (concentration causing 50% cytotoxicity).

Table 1: Comparative In Vitro Efficacy & Cytotoxicity of Imidazole Derivatives
Compound ClassSpecific AgentTarget PathogenMIC Range (µg/mL)Mammalian CytotoxicityNotes
Classic Imidazole KetoconazoleCandida spp. / Malassezia0.5 - 16.0 2[2]ModerateKnown for hepatotoxicity risks 4[4].
Classic Imidazole ClotrimazoleDermatophytes0.1 - 2.0Low (Topical)Broad-spectrum, primarily topical use.
Novel Small Molecule SM21Candida albicans0.2 - 1.6 3[3]> 100 µg/mL (HGF cells) 3[3]Highly effective against biofilms 3[3].
Novel Derivative RDS 416Trypanosoma cruzi0.001 - 0.05 5[5]> 50 µg/mLNanomolar potency via CYP51 inhibition 5[5].
In Vivo Efficacy & Pharmacokinetics

In vitro data often fails to predict in vivo success due to physiological barriers like plasma protein binding, metabolic clearance, and tissue penetration. Therefore, robust animal models are strictly required to validate systemic efficacy.

Workflow Inoculation Pathogen Inoculation (e.g., C. albicans IV) Treatment Drug Administration (Oral/IP, 1-7 days) Inoculation->Treatment Monitoring Clinical Monitoring (Weight, Survival) Treatment->Monitoring Harvest Tissue Harvest (Kidney/Liver CFU) Monitoring->Harvest Analysis PK/PD & Efficacy Analysis Harvest->Analysis

Fig 2: Standardized in vivo experimental workflow for evaluating systemic antifungal efficacy.

Protocol 3: Murine Model of Systemic Infection
  • Causality & Rationale : Systemic models (e.g., intravenous inoculation of C. albicans or intraperitoneal injection of T. cruzi) evaluate the drug's systemic bioavailability and its ability to clear deep-tissue infections, which topical models cannot assess 5[5].

  • Methodology :

    • Infection : Inoculate immunocompetent or neutropenic mice intravenously with a lethal dose of the pathogen (e.g., 5×105 CFU of C. albicans).

    • Treatment : Administer the imidazole compound via oral gavage or intraperitoneal (IP) injection starting 2-24 hours post-infection, continuing daily for 4-7 days 5[5].

    • Endpoints : Monitor survival rates daily. Euthanize surviving mice at day 14, harvest target organs (kidneys, liver, spleen), homogenize, and plate on agar to determine the residual Colony Forming Units (CFU) per gram of tissue 3[3].

Table 2: Comparative In Vivo Efficacy of Imidazole Derivatives
CompoundInfection ModelRoute & DoseEfficacy OutcomeReference
Ketoconazole Murine Systemic CandidiasisOral, 10-50 mg/kg/dayModerate survival; high residual kidney CFUs.Standard Baseline
SM21 Murine Systemic CandidiasisIP, 5 mg/kg/dayPrevented death; significantly reduced tongue/kidney lesions vs. nystatin.3[3]
RDS 416 (Analog 6a) Murine T. cruzi InfectionIP, 25 mg/kg/day>99% reduction in parasitemia after 4 days.5[5]
Senior Scientist Perspective: Translational Insights

When advancing an imidazole-based compound from in vitro hits to in vivo leads, several critical bottlenecks must be addressed:

  • CYP450 Selectivity : The Achilles' heel of early imidazoles like ketoconazole is their off-target inhibition of mammalian cytochrome P450 enzymes (e.g., CYP3A4), leading to severe hepatotoxicity and drug-drug interactions 4[4]. Modern lead optimization must prioritize structural modifications that enhance binding affinity exclusively for the pathogen's CYP51 6[6].

  • Biofilm Resistance : Fungal biofilms are notoriously resistant to standard azoles. Novel small molecules like SM21 demonstrate that modifying the imidazole scaffold can yield agents capable of penetrating the extracellular polymeric substance (EPS) of biofilms, offering a distinct clinical advantage over legacy drugs 3[3].

  • Formulation & pH Dependency : As demonstrated by in vitro assays conducted at varying pH levels, the ionization state of the imidazole ring (pKa ~7.0) drastically affects its tissue penetration . Formulations must be strictly tailored to the target site—mildly acidic vehicles for topical dermatophyte infections versus neutral formulations for systemic delivery.

References
  • Importance and Involvement of Imidazole Structure in Current and Future Therapy - MDPI / PMC. 2

  • Full article: Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - Taylor & Francis. 1

  • Design, Synthesis, and Biological Evaluation of New 1-(Aryl-1H-pyrrolyl)(phenyl)methyl-1H-imidazole Derivatives as Antiprotozoal Agents - ACS Publications. 5

  • COMPARISON OF THE ACTIVITIES OF FOUR ANTIFUNGAL AGENTS IN AN IN VITRO MODEL OF DERMATOPHYTE NAIL INFECTION - PMC. 4

  • Antifungal Agents. 10. New Derivatives of 1-[(Aryl)[4-aryl-1H-pyrrol-3-yl]methyl]-1H-imidazole, Synthesis, Anti-Candida Activity, and Quantitative Structure−Analysis Relationship Studies - ACS Publications.

  • In Vitro and In Vivo Activities of the Novel Azole Antifungal Agent R126638 - PMC. 6

  • In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections - PLOS ONE. 3

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Amino-1H-imidazole-5-carboxylate Derivatives

The 4-amino-1H-imidazole-5-carboxylate scaffold is a cornerstone in medicinal chemistry, serving as a versatile building block for a multitude of pharmacologically active agents.[1][2][3] Its structural motif is found in...

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Author: BenchChem Technical Support Team. Date: April 2026

The 4-amino-1H-imidazole-5-carboxylate scaffold is a cornerstone in medicinal chemistry, serving as a versatile building block for a multitude of pharmacologically active agents.[1][2][3] Its structural motif is found in natural products, most notably as an intermediate in purine biosynthesis, highlighting its inherent biological relevance.[1][4] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of its derivatives, offering a comparative look at how subtle molecular modifications can profoundly impact biological activity. We will explore various classes of these derivatives, from enzyme inhibitors to receptor modulators, supported by experimental data and detailed protocols to inform and guide future drug discovery efforts.

The Core Scaffold: A Platform for Molecular Diversity

The power of the 4-amino-1H-imidazole-5-carboxylate core lies in its multiple points for chemical modification. Each position—the imidazole nitrogens (N1, N3), the C2 carbon, the C4-amino group, and the C5-carboxylate function—can be tailored to optimize interactions with a specific biological target. Understanding the influence of substituents at these key positions is fundamental to rational drug design.

Caption: Key modification sites on the 4-amino-1H-imidazole-5-carboxylate scaffold.

Comparative SAR Analysis Across Therapeutic Targets

The versatility of the imidazole scaffold is evident in the diverse range of biological targets its derivatives can be engineered to address. Below, we compare the SAR of these derivatives against several important target classes.

Enzyme Inhibitors: Precision Targeting of Catalytic Sites

The SARS-CoV-2 Mpro is a critical enzyme for viral replication, making it a prime target for antiviral drug development. Asymmetric imidazole-4,5-dicarboxamide derivatives have been designed as non-covalent inhibitors that occupy the enzyme's active site.[5][6]

Key SAR Insights:

  • C2-Substituent: The presence of a methyl group at the C2 position generally enhances inhibitory potency. For instance, N-(4-chlorophenyl)-2-methyl-4-(morpholine-4-carbonyl)-1H-imidazole-5-carboxamide (5a2 ) showed the highest potency in its series with an IC50 of 4.79 µM.[5][6] This suggests the C2-methyl group makes favorable hydrophobic interactions within a sub-pocket of the Mpro active site.

  • C4-Carboxamide: A morpholine moiety at the C4-carboxamide position consistently provides good activity. This is likely due to its ability to form hydrogen bonds with backbone residues of the enzyme.

  • C5-Carboxamide: Substitution on the phenyl ring of the C5-carboxamide is critical. Electron-withdrawing groups, such as a chlorine atom at the para-position, are preferred. This modification can enhance binding affinity through halogen bonding or by influencing the electronic properties of the aromatic ring.

Table 1: SAR of Imidazole-4,5-dicarboxamide Derivatives as SARS-CoV-2 Mpro Inhibitors

Compound C2-Substituent C5-Carboxamide Substituent IC50 (µM)[5][6]
5a2 -CH₃ 4-Chlorophenyl 4.79 ± 1.37
5a1 -CH₃ Phenyl > 50

| 5b2 | -H | 4-Chlorophenyl | 12.58 ± 2.01 |

The data clearly indicates that the combination of a C2-methyl group and a 4-chlorophenyl at the C5-carboxamide is optimal for Mpro inhibition in this series.

IMPDH is a key enzyme in the de novo synthesis of purines, making it a target for anticancer and antiviral therapies. Certain imidazole derivatives can act as inhibitors after intracellular activation.[7]

Key SAR Insights:

  • Prodrug Strategy: Compounds like 5-carbamoyl-1H-imidazol-4-yl piperonylate (SL-1250) act as prodrugs. They are intracellularly converted to their active form, an analogue of AICAR (4-aminoimidazole-5-carboxamide riboside), which is then phosphorylated.[7]

  • Active Metabolite: The resulting nucleotide metabolite is the true inhibitor, competing with the natural substrate (IMP) at the active site of IMPDH. The mode of inhibition is competitive, with a reported Ki value of 2 x 10⁻⁸ M for a related synthetic ribonucleotide.[7]

  • Cellular Uptake and Activation: The design of the parent molecule focuses on efficient cell permeability and subsequent enzymatic conversion. The piperonylate group in SL-1250 enhances lipophilicity, facilitating its passage across the cell membrane.

Receptor Modulators: Fine-Tuning Cellular Signaling

A₃ARs are G-protein coupled receptors involved in various physiological processes, and their modulation is a therapeutic strategy for inflammatory diseases and cancer. Fused-ring systems like 1H-imidazo[4,5-c]quinolin-4-amines act as positive allosteric modulators, enhancing the effect of the natural ligand, adenosine.[8][9]

Key SAR Insights:

  • 4-Amino Substitution: A substituted phenyl ring at this position is crucial for PAM activity. Dichloro-substitution, particularly 3,4-dichlorophenyl, consistently improves potency and selectivity.[9] This group likely fits into a specific hydrophobic pocket on the receptor, distinct from the orthosteric binding site.

  • 2-Position Substitution: This position is essential for allosteric enhancement.[8] Hydrophobic alkyl and cycloalkyl groups are well-tolerated and can fine-tune potency. For example, a cyclohexyl group at C2 is often found in potent A₃AR PAMs.[9]

  • Fused Ring System: The rigid imidazo[4,5-c]quinoline scaffold properly orients the C2 and C4 substituents for optimal interaction with the allosteric site on the A₃AR.

Table 2: SAR of 1H-Imidazo[4,5-c]quinolin-4-amine Derivatives as A₃AR PAMs

Compound 2-Position Substituent 4-Amino Substituent Effect
LUF6000 (7) Cyclohexyl 3,4-Dichlorophenyl Potent PAM
Analogue Phenyl 3,4-Dichlorophenyl Active

| Analogue | H | 3,4-Dichlorophenyl | Inactive[8] |

Experimental Protocols: From Synthesis to Biological Evaluation

To ensure scientific integrity, the protocols described below are designed as self-validating systems. The causality behind experimental choices is explained to provide a deeper understanding.

Protocol 1: Synthesis of Thiazolidinone Derivatives

This two-step synthesis demonstrates the conversion of the C4-amino group into more complex heterocyclic systems, which has been shown to enhance antimicrobial activity.[10] The rationale is to first create a Schiff base, which introduces a new point of reactivity, and then to cyclize it to form the thiazolidinone ring.

Step 1: Synthesis of Schiff Base (Intermediate)

  • Reactant Preparation: Dissolve 5-amino-1H-imidazole-4-carboxamide (1 mmol) in glacial acetic acid. Add an equimolar amount of a substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 1 mmol).

  • Reaction: Reflux the mixture for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of the starting amine.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the Schiff base.

  • Purification: Filter the solid product, wash with water to remove acetic acid, and dry. Recrystallize from a suitable solvent like ethanol to obtain the pure Schiff base.

Step 2: Synthesis of 4-Thiazolidinone Derivative (Final Product)

  • Reactant Preparation: In a round-bottom flask, dissolve the Schiff base (1 mmol) from Step 1 in a suitable solvent like 1,4-dioxane.

  • Cyclization: Add mercaptoacetic acid (thioglycolic acid, 1.2 mmol) to the solution. The thiol group of mercaptoacetic acid will attack the imine carbon of the Schiff base.

  • Reaction: Reflux the mixture for 8-12 hours. A pinch of anhydrous ZnCl₂ can be added as a catalyst to promote the cyclization.

  • Work-up and Purification: After cooling, pour the reaction mixture into a saturated sodium bicarbonate solution to neutralize excess acid and precipitate the product. Filter, wash with water, and dry. Purify the crude product by column chromatography or recrystallization.

Protocol 2: In Vitro Enzyme Inhibition Assay (Fluorogenic)

This protocol is a standard method for evaluating enzyme inhibitors, such as those targeting the SARS-CoV-2 Mpro.[5][6] The use of a fluorogenic substrate provides a highly sensitive and continuous measure of enzyme activity.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare the assay buffer (e.g., 20 mM Tris, 100 mM NaCl, 1 mM EDTA, pH 7.3).

    • Prepare the Mpro enzyme solution in assay buffer to the desired concentration.

    • Prepare the fluorogenic substrate solution (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans) in assay buffer.

  • Assay Procedure (96-well plate format):

    • Add 2 µL of the test compound at various concentrations (serial dilutions) to the wells. Include a DMSO-only control (negative control) and a known inhibitor control (positive control).

    • Add 98 µL of the Mpro enzyme solution to each well and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 100 µL of the fluorogenic substrate solution to all wells.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence plate reader.

    • Measure the increase in fluorescence intensity (e.g., Excitation: 340 nm, Emission: 490 nm) over time (e.g., every 60 seconds for 30 minutes) at a constant temperature (e.g., 37°C). The cleavage of the substrate by Mpro separates the quencher (Dabcyl) from the fluorophore (Edans), resulting in an increase in fluorescence.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizing the SAR Workflow

The process of developing and evaluating these derivatives follows a logical progression from chemical synthesis to biological testing.

SAR_Workflow cluster_synthesis Chemical Synthesis & Modification cluster_screening Biological Evaluation cluster_sar SAR Analysis & Optimization Start Core Scaffold: 4-Amino-1H-imidazole -5-carboxylate Mod Derivative Synthesis (e.g., N-alkylation, amidation) Start->Mod Purify Purification & Characterization (HPLC, NMR, MS) Mod->Purify Assay In Vitro Assay (e.g., Enzyme Inhibition, Receptor Binding) Purify->Assay Library of Derivatives Data Data Analysis (IC50 / EC50 Determination) Assay->Data SAR_Analysis Structure-Activity Relationship Analysis Data->SAR_Analysis Biological Activity Data Optimization Lead Optimization: Rational Design of New Derivatives SAR_Analysis->Optimization Optimization->Mod Iterative Cycle

Caption: Iterative workflow for SAR studies of imidazole derivatives.

Conclusion and Future Perspectives

The 4-amino-1H-imidazole-5-carboxylate framework remains a highly privileged scaffold in drug discovery.[3] The structure-activity relationships explored in this guide demonstrate that targeted modifications at specific positions on the imidazole ring can lead to potent and selective modulators of diverse biological targets. Future research will likely focus on leveraging computational tools for more predictive in silico design, exploring novel bioisosteric replacements for the core scaffold, and expanding the application of these derivatives to new therapeutic areas.[2] The continued exploration of this versatile chemical entity promises to yield the next generation of innovative therapeutics.

References

  • SAR of imidazole–carboxylate derivatives 18 with N‐substitutions, showing anti‐tubulin activity.
  • Discovery of imidazole carboxamides as potent and selective CCK1R agonists - PubMed.
  • Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity.
  • Structure-Activity Relationships of new 1H-Imidazo[4,5-c]quinolin-4-amine Derivatives as Allosteric Enhancers of the A3 Adenosine Receptor - PMC.
  • Synthesis and Biological Activity of 4-Amino-1-Methyl-5-Imidazolecarboxylic Acid Derivatives | Request PDF - ResearchG
  • Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermedi
  • Synthesis and Biological Evaluation of Novel Imidazole Deriv
  • Synthesis and Predicted Activity of Some 4-Amine and 4-(α-Aminoacid) Derivatives of N-Expanded-metronidazole Analogues - MDPI.
  • Structure-Activity Relationship (SAR) in Medicinal Chemistry: Focusing on Substituted Imidazole Derivatives and Their Antidiabetic Potential - Zenodo.
  • Synthesis and pharmacological evaluation of some substituted imidazoles - Journal of Chemical and Pharmaceutical Research.
  • An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives - International Journal of Pharmaceutical Sciences.
  • Structure–Activity Studies of 1H-Imidazo[4,5-c]quinolin-4-amine Derivatives as A3 Adenosine Receptor Positive Allosteric Modul
  • Asymmetric imidazole-4,5-dicarboxamide derivatives as SARS-CoV-2 main protease inhibitors: design, synthesis and biological evalu
  • Asymmetric imidazole-4,5-dicarboxamide derivatives as SARS-CoV-2 main protease inhibitors: design, synthesis and biological evalu
  • Full article: Imidazoles in medicine: a review of its pharmacological and therapeutic applic
  • Pharmacological examination and synthesis of some schiff bases and thiazolidinone derivatives of 5-amino-1H-imidazole-4-carboxam - Der Pharma Chemica.
  • a review article on synthesis of imidazole derivatives - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
  • Importance and Involvement of Imidazole Structure in Current and Future Therapy - PMC.
  • Synthesis and structure–activity relationships for some novel diflapolin deriv
  • Evaluation of the bioavailability of 1H-imidazole-4,5-dicarboxylic acid derivatives using the calculated and experimental lipophilicity index of the molecule logP - Iljin - Reviews on Clinical Pharmacology and Drug Therapy - Ogarev-online.
  • New Antitumor Imidazole Derivative, 5-Carbamoyl-1H-imidazol-4-yl Piperonylate, as an Inhibitor of Purine Synthesis and Its Activ - SciSpace.
  • 4-Aminoimidazole-5-carboxamide, 95% 5 g | Buy Online | Thermo Scientific Chemicals.

Sources

Comparative

Comprehensive Comparison Guide: Analytical Techniques for the Characterization of Imidazole Compounds

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Introduction: The Analytical Challenge of Imidazoles Imidazole and its derivatives are ubiquitous in both nature and synthetic chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge of Imidazoles

Imidazole and its derivatives are ubiquitous in both nature and synthetic chemistry, serving as the core scaffold for essential biological molecules (e.g., histidine, histamine) and blockbuster pharmaceuticals (e.g., ketoconazole, losartan)[1]. Characterizing these five-membered heterocyclic compounds presents unique analytical challenges. The amphoteric nature of the imidazole ring, its capacity for strong intermolecular hydrogen bonding, and its propensity to chelate transition metals demand highly optimized analytical workflows[2].

This guide provides an authoritative, data-driven comparison of the primary analytical modalities used for imidazole characterization: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. By understanding the mechanistic interactions between the analyte and the instrument, scientists can design self-validating protocols that ensure structural integrity and quantitative accuracy.

Comparative Overview of Analytical Modalities

Selecting the appropriate technique depends on the specific analytical goal—whether it is trace quantification, purity assessment, or de novo structural elucidation.

Table 1: High-Level Comparison of Techniques for Imidazole Analysis
Analytical TechniquePrimary UtilitySensitivity (LOD)Sample Prep RequirementsKey Limitations
HPLC-UV/MS Quantification, Purity, Polar/Non-volatile analysis~0.1 – 1.0 ng/mLMinimal (Filtration/Dilution)Prone to peak tailing due to secondary silanol interactions[2].
GC-MS Trace analysis, Volatile derivatives~0.05 – 0.8 µg/mLHigh (Derivatization required)Thermal degradation of unstable derivatives; requires blocking of N-H bonds[3].
NMR (1D/2D) Absolute structural elucidation, Isomer differentiation~1 – 10 µg/mLModerate (High purity, deuterated solvents)Low sensitivity; requires relatively large sample masses[4].
FTIR Functional group verification (C=N, N-H)N/A (Qualitative)Low (KBr pellet or ATR)Cannot determine exact connectivity or complex molecular frameworks.

Chromatographic Techniques: HPLC vs. GC-MS

HPLC-UV/MS: Mastering Polar Retention

HPLC coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for analyzing complex mixtures of imidazole derivatives with varying polarities[2]. However, the basic nitrogen atoms in the imidazole ring ( pKa​≈6.95 for the conjugate acid) frequently interact with acidic residual silanol groups on silica-based stationary phases. This secondary interaction causes severe peak tailing and loss of resolution.

Mechanistic Solution: To suppress silanol interactions, the mobile phase pH must be strictly controlled. Operating at a pH at least 2 units below the pKa​ (e.g., pH 3.0 using formic acid) ensures the imidazole ring is fully protonated. For highly polar imidazoles, adding an ion-pairing agent such as heptafluorobutyric acid forms a neutral hydrophobic complex, significantly enhancing retention on reverse-phase (C18) columns[5].

Caption: Workflow for diagnosing and resolving common HPLC peak shape issues in imidazole analysis.

Protocol 1: Optimized HPLC Workflow for Basic Imidazoles
  • Column Selection: Utilize a base-deactivated or highly end-capped C18 column (e.g., Agilent Eclipse Plus C18, 2.1×100 mm , 1.8μm )[5].

  • Mobile Phase Preparation: Prepare Mobile Phase A (Aqueous) with 5 mM heptafluorobutyric acid (ion-pairing agent) and Mobile Phase B (Organic) as 100% Acetonitrile.

  • pH Adjustment: Ensure the aqueous phase is adjusted to pH 2.0–3.0 to maintain a consistent ionization state.

  • Gradient Elution: Run a gradient from 5% B to 95% B over 15 minutes to resolve imidazoles of varying polarities.

  • Detection: Monitor via Q-TOF-MS in positive electrospray ionization (ESI+) mode, targeting the [M+H]+ precursor ions.

GC-MS: Overcoming Volatility Limitations

Direct GC-MS analysis of free imidazoles is notoriously difficult. The intermolecular hydrogen bonding between the N-H donor and the basic nitrogen acceptor creates high boiling points and poor thermal stability.

Mechanistic Solution: Derivatization is mandatory. Reacting the N-H group with reagents like isobutyl chloroformate or carbonyldiimidazole (CDI) replaces the active hydrogen with a bulky, non-polar group[3][6]. This eliminates hydrogen bonding, drastically lowers the boiling point, and yields sharp, easily quantifiable chromatographic peaks.

Protocol 2: GC-MS Derivatization of Imidazoles
  • Extraction: Extract the imidazole compound into an aqueous phase adjusted to pH 8.0[3].

  • Reagent Addition: To 1 mL of the sample, add 90μL acetonitrile, 60μL pyridine (as an acid scavenger), and 200μL anhydrous ethanol.

  • Derivatization: Add 70μL isobutyl chloroformate. Vortex for 2 minutes at room temperature.

  • Extraction of Derivative: Extract the resulting isobutyl-imidazole derivative into hexane.

  • Analysis: Inject 1μL into the GC-MS equipped with an HP-5ms UI capillary column. Program the oven from 40∘C to 300∘C at 8∘C/min [6].

Spectroscopic Techniques: Structural Elucidation via NMR

While mass spectrometry provides molecular weight and fragmentation data, Nuclear Magnetic Resonance (NMR) spectroscopy is the only technique that can unambiguously map the carbon-hydrogen framework of complex, multi-substituted imidazoles (e.g., imidazo[4,5-d]imidazoles)[4].

Solvent Selection and Chemical Shifts

The choice of deuterated solvent is critical. While CDCl3​ is common, Deuterated Dimethyl Sulfoxide ( DMSO-d6​ ) is generally preferred for imidazoles. DMSO-d6​ disrupts the intermolecular hydrogen bonding of the imidazole N-H, preventing rapid proton exchange and resulting in sharper, more defined peaks.

In 1H NMR, the characteristic imidazole protons typically resonate downfield due to the aromatic ring current and electronegative nitrogens:

  • C2-H: ∼7.5−8.0 ppm (Highly deshielded, singlet)

  • C4-H / C5-H: ∼6.8−7.2 ppm (Often appear as a broad singlet or doublet depending on substitution)[7].

2D NMR Methodologies

For highly substituted derivatives where 1D spectra overlap, 2D NMR is essential:

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons, differentiating the C2 carbon ( ∼135 ppm ) from the C4/C5 carbons ( ∼120 ppm ).

  • HMBC (Heteronuclear Multiple Bond Correlation): Crucial for determining the exact position of substituents on the ring by showing correlations across 2-3 bonds (e.g., linking an N-alkyl group to the C2 and C5 carbons).

Caption: Systematic NMR spectroscopy workflow for the structural elucidation of novel imidazole derivatives.

Experimental Data Comparison

To objectively compare the performance of these techniques, Table 2 summarizes experimental validation data for specific imidazole compounds derived from recent analytical literature.

Table 2: Experimental Performance Metrics for Imidazole Characterization
CompoundAnalytical TechniqueKey Experimental MetricMechanistic Observation / Requirement
4-Methylimidazole (4-MI) HPLC/Q-TOF-MSLOD: 0.1 ng/mL Required 5 mM heptafluorobutyric acid as an ion-pairing agent to achieve baseline resolution[5].
Imidazole (Unsubstituted) GC-MS (Derivatized)LOD: 0.055μg/mL Required derivatization with isobutyl chloroformate at pH 8.0 to prevent thermal degradation[3].
Imidazo[4,5-d]imidazole 1H & 13C NMRResolution of isomers DMSO-d6​ solvent required to sharpen N-H proton signals and resolve C4/C5 carbon shifts[4].
Pinacolyl 1H-imidazole LC-HRMS vs GC-MSRetention Time: 16.62 min Carbonyldiimidazole (CDI) derivatization shifted the analyte away from the solvent front, improving S/N ratio[6].

Conclusion & Best Practices

The characterization of imidazole compounds cannot rely on a single analytical technique. A robust, self-validating workflow requires an orthogonal approach:

  • For Structural Confirmation: Begin with High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass and elemental composition, followed immediately by 1D and 2D NMR to establish the exact atomic connectivity and stereochemistry.

  • For Routine Quantification & Purity: Utilize HPLC-UV/MS with strictly controlled mobile phase pH and end-capped columns to mitigate silanol interactions.

  • For Trace Environmental/Biological Analysis: Employ GC-MS , but only after implementing a validated derivatization protocol to mask the reactive N-H bond, ensuring thermal stability and sharp chromatographic peaks.

By aligning the chemical properties of the imidazole scaffold with the mechanistic principles of the instrumentation, researchers can eliminate analytical artifacts and accelerate drug development pipelines.

References

  • Guangdong University of Technology (GDUT). "A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry." Atmospheric Environment. Available at: [Link]

  • National Institute of Informatics (NII). "Quantification of Imidazole Compounds in Ambient Aerosols at Suburban and Forest Sites in Western Japan." Asian Journal of Atmospheric Environment. Available at:[Link]

  • Office of Scientific and Technical Information (OSTI). "Carbonyldiimidazole as a derivatizing agent for the enhanced detection of pinacolyl alcohol by EI-GC-MS and LC." OSTI.GOV. Available at:[Link]

  • Journal of Chemical and Pharmaceutical Research (JOCPR). "Green Synthesis, 1D and 2D NMR spectral characterization of imidazole fused with pyrimidine nucleus." JOCPR. Available at:[Link]

  • International Journal of Advance Research in Science and Engineering (IJARSE). "DESIGN, SYNTHESIS, CHARACTERIZATION, AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE DERIVATIVES." IJARSE. Available at:[Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Methyl 4-amino-2-tert-butyl-1H-imidazole-5-carboxylate

Effective management and disposal of chemical waste are cornerstones of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides essential, immediate safety and logistical information...

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Author: BenchChem Technical Support Team. Date: April 2026

Effective management and disposal of chemical waste are cornerstones of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of methyl 4-amino-2-tert-butyl-1H-imidazole-5-carboxylate. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to explain the causality behind each procedural step, ensuring a deep understanding of safe laboratory practices.

While a specific Safety Data Sheet (SDS) for every novel or specialized research chemical is not always available, a robust disposal plan can be formulated by understanding its constituent chemical moieties and adhering to established principles of hazardous waste management.[1] This compound's structure—featuring an imidazole ring, an amino group, a tert-butyl group, and a methyl carboxylate—informs the precautionary measures detailed herein.

Hazard Assessment and Inferred Profile

The first step in safe disposal is a thorough hazard assessment. Lacking a specific SDS, we must infer the potential hazards from the compound's structural components. This precautionary approach ensures that all potential risks are mitigated.

Structural Component Potential Associated Hazards Rationale and Supporting Evidence
Imidazole Ring Skin/eye irritation, potential corrosivity, harmful if swallowed.Imidazole and its derivatives are known to be irritants and can be corrosive.[2][3] They are also biologically active, necessitating careful handling to avoid unintended exposure.
Amino Group (-NH2) Skin and respiratory irritation, potential for sensitization.Aromatic and heterocyclic amines can be irritants and may cause allergic reactions upon repeated exposure.[4]
tert-Butyl Group May influence physical properties like volatility and solubility.While generally imparting stability, the tert-butyl group can affect how the compound interacts with other substances.[5]
Methyl Carboxylate Potential for hydrolysis under acidic or basic conditions.Esters can react with strong acids or bases, which is a critical consideration for waste segregation.

Based on this analysis, methyl 4-amino-2-tert-butyl-1H-imidazole-5-carboxylate should be treated as a hazardous chemical waste until proven otherwise by rigorous toxicological and environmental testing.[6][7]

Step-by-Step Disposal Protocol

Adherence to a systematic disposal protocol is non-negotiable. The following steps provide a clear workflow for managing this chemical waste from point of generation to final disposal.

Step 1: Don Appropriate Personal Protective Equipment (PPE)

Before handling the chemical in any form (pure, in solution, or as waste), ensure you are wearing the appropriate PPE. All operations should be conducted within a certified chemical fume hood.[8][9]

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are required. Always check the glove manufacturer's compatibility chart.

  • Body Protection: A fully buttoned, flame-resistant laboratory coat must be worn.

Step 2: Waste Classification and Segregation

Proper segregation is the most critical step to prevent dangerous chemical reactions within a waste container.[10][11]

  • Classification: Treat the compound as hazardous waste. It may fall under multiple EPA hazard classifications, including Toxic Waste (T).[12][13]

  • Segregation:

    • Collect waste containing methyl 4-amino-2-tert-butyl-1H-imidazole-5-carboxylate in a dedicated waste stream.

    • DO NOT mix this waste with:

      • Strong Acids or Bases: To prevent hydrolysis of the ester group.

      • Strong Oxidizing Agents: Imidazole and amino groups can react with strong oxidizers.[2][3]

      • Incompatible Solvents: Avoid mixing with reactive solvent streams like those containing acid chlorides or other highly reactive species.[14]

Step 3: Waste Collection and Container Management

All waste must be collected in appropriate, clearly labeled containers.

  • Container Selection: Use a compatible container, typically glass or high-density polyethylene (HDPE), with a secure, screw-top lid.[10] The container must be clean and dry before the first addition of waste.

  • Collection:

    • For pure solid compound or residues, collect in a designated solid waste container.

    • For solutions, use a designated liquid waste container.

    • Contaminated materials such as gloves, weighing papers, and pipette tips should also be placed in the designated solid hazardous waste container.[7]

  • Container Status: Keep the waste container closed at all times except when adding waste.[6] Do not overfill; leave at least 10% headspace to allow for vapor expansion.

Step 4: Comprehensive Labeling

Proper labeling is a legal requirement and essential for the safety of everyone in the laboratory and for waste handlers.

  • Attach a hazardous waste label to the container as soon as the first drop of waste is added.[2]

  • The label must include:

    • The words "HAZARDOUS WASTE" .[10]

    • The full, unabbreviated chemical name: "methyl 4-amino-2-tert-butyl-1H-imidazole-5-carboxylate" .[10]

    • A list of all other components in the container (e.g., solvents).

    • The approximate concentration of each component.

    • The date accumulation began.

    • The relevant hazard warnings (e.g., "Irritant," "Toxic").

Step 5: Safe Storage

Store waste containers in a designated satellite accumulation area within the laboratory.

  • The storage area must be under the control of the laboratory personnel.

  • Ensure secondary containment is used to capture any potential leaks or spills.[6]

  • Store away from heat sources and direct sunlight.[3]

  • Do not store waste containers on the floor or in a fume hood where reactions are actively being performed.[10]

Step 6: Final Disposal

The ultimate disposal of hazardous waste must be managed through official channels.

  • Never dispose of this chemical down the sink or in the regular trash.[7]

  • Contact your institution’s Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.[7][11]

  • Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[15]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of methyl 4-amino-2-tert-butyl-1H-imidazole-5-carboxylate.

G cluster_prep Preparation & Assessment cluster_collection Collection & Segregation cluster_storage Storage & Final Disposal A Identify Waste: Methyl 4-amino-2-tert-butyl- 1H-imidazole-5-carboxylate B Consult SDS (if available) & Assess Hazards A->B C Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Classify as Hazardous Waste C->D E Select Compatible Container (Glass or HDPE) D->E F Segregate from Incompatibles (Acids, Bases, Oxidizers) E->F G Collect Waste (Solid, Liquid, Contaminated PPE) F->G H Securely Cap & Label Container with 'Hazardous Waste' details G->H I Store in Designated Area with Secondary Containment H->I J Arrange Pickup via EHS or Licensed Contractor I->J K DO NOT pour down drain or place in regular trash I->K

Caption: Decision workflow for safe chemical disposal.

Emergency Procedures: Spills and Decontamination

In the event of a small spill, take the following immediate actions:

  • Alert Personnel: Notify others in the immediate area.

  • Containment: If safe to do so, absorb the spill with an inert, non-combustible material like vermiculite, dry sand, or earth.[15] Do not use paper towels for anything other than very minor spills.

  • Collection: Carefully sweep or scoop the absorbent material into a designated hazardous waste container.[9]

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Reporting: Report the incident to your supervisor and EHS office as per institutional policy.

By integrating these principles and procedures into your daily laboratory operations, you contribute to a culture of safety, protect our environment, and ensure full regulatory compliance.

References

  • JNCASR. (n.d.). PROCEDURES FOR LABORATORY CHEMICAL WASTE DISPOSAL.
  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Reactivo. (n.d.). How to Dispose Laboratory Waste Safely: A Complete Guide for Singapore Labs.
  • GreenTec Energy. (2022, December 14). What Are The Different Types Of Chemical Waste And Its Management.
  • Emory University. (n.d.). Chemical Waste Disposal Guidelines.
  • Vanderbilt University Medical Center. (n.d.).
  • Benchchem. (n.d.). Essential Guide to the Safe Disposal of 1,6- Dimethyl-1H-benzo[d]imidazole.
  • ACTenviro. (2020, June 9). The 4 Types of Hazardous Waste.
  • University of Washington. (2025, February 28). Imidazole.
  • US EPA. (2026, March 20). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • METU Department of Chemistry. (n.d.).
  • The University of Tokyo. (2022, September). Classification chart of chemically hazardous waste.
  • TCI Chemicals. (2024, December 2).
  • Sigma-Aldrich. (2025, November 6).
  • Apollo Scientific. (n.d.).
  • Benchchem. (2025, December).
  • University of Washington. (n.d.).
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 5-Aminoimidazole-4-carboxamide.
  • 3M. (2020, June 30). Safety Data Sheet - 3M™ Fastener Adhesive 2510N Neutral.
  • BroadPharm. (2016, October 6).
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 4-Aminoimidazole-5-carboxamide hydrochloride.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - tert-Butyl alcohol.
  • ChemicalBook. (2026, January 17).
  • Unknown Source. safety first, last, and always.
  • Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET - 4-Aminoimidazole-5-carboxamide hydrochloride.
  • Fisher Scientific. (2025, December 22).
  • Aaron Chemicals LLC. (2024, November 1).
  • US EPA. (n.d.). Toxicological Review of tert-Butyl Alcohol (tert-Butanol).
  • ResearchGate. (2020, December 21). What is the proper disposal of dansyl-substituted amino acids?
  • Google Patents. (n.d.). WO2016044666A1 - Heterocycle substituted amino-pyridine compounds and methods of use thereof.
  • Organic Chemistry Frontiers (RSC Publishing). (2025, January 8). Remodelling molecular frameworks via atom-level surgery: recent advances in skeletal editing of (hetero)cycles.
  • Molecules. (n.d.). Aminoacids in the Synthesis of Heterocyclic Systems.
  • Frontiers in Chemistry. (n.d.). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles.

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Handling

Personal protective equipment for handling methyl 4-amino-2-tert-butyl-1H-imidazole-5-carboxylate

As a Senior Application Scientist, establishing a rigorous, self-validating safety protocol is paramount when handling specialized heterocyclic building blocks. Methyl 4-amino-2-tert-butyl-1H-imidazole-5-carboxylate (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing a rigorous, self-validating safety protocol is paramount when handling specialized heterocyclic building blocks. Methyl 4-amino-2-tert-butyl-1H-imidazole-5-carboxylate (CAS: 785806-33-9) is a highly functionalized imidazole derivative frequently utilized in early-stage drug discovery and API synthesis[1]. Because it contains both a reactive primary amine and an ester group on an imidazole scaffold, it presents specific handling challenges regarding aerosolization, dermal irritation, and environmental toxicity.

This guide provides a comprehensive, causality-driven operational plan for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound.

Chemical Profiling & Hazard Assessment

Before initiating any operational workflow, it is critical to understand the physicochemical properties that dictate the compound's behavior. As a fine crystalline powder, its primary risk vector is inhalation of aerosolized particulates during weighing and transfer. Based on the globally harmonized system (GHS) data for closely related imidazole carboxylate analogs (such as Methyl 5-amino-1H-imidazole-4-carboxylate), this compound is classified as a multi-route irritant[2].

Table 1: Physicochemical and Hazard Profile

Property / HazardData / ClassificationCausality & Operational Impact
CAS Number 785806-33-9[1]Unique identifier for SDS cross-referencing and inventory tracking.
Molecular Weight 197.24 g/mol [1]Relevant for molarity calculations during assay preparation.
Physical State Solid (Powder)High risk of aerosolization; requires draft-controlled environments.
H302 Harmful if swallowed[2]Mandates strict prohibition of food/drink in the laboratory space.
H315 / H319 Causes skin/serious eye irritation[2]Necessitates non-permeable nitrile barriers and sealed eye protection.
H335 May cause respiratory irritation[2]Requires manipulation strictly within a certified chemical fume hood.

Causality-Driven PPE Selection Matrix

Listing PPE is insufficient without understanding why each barrier is chosen. The selection below is engineered to mitigate the specific vulnerabilities introduced by methyl 4-amino-2-tert-butyl-1H-imidazole-5-carboxylate.

Table 2: PPE Selection Matrix

PPE ComponentSpecificationScientific Causality for Selection
Gloves 100% Nitrile (Min. 4 mil thickness)Nitrile provides excellent resistance to dry powders, preventing dermal absorption (H315)[2]. Note: If solvating the compound in DMSO or DMF, double-gloving is required as these solvents rapidly carry dissolved imidazoles through standard nitrile barriers.
Eye Protection Indirect Vented Chemical GogglesStandard safety glasses leave the orbital cavity exposed to airborne dust. Indirect vented goggles prevent fine powder ingress while mitigating lens fogging (H319)[2].
Body Protection Flame-Resistant (FR) Lab CoatProtects against static discharge during powder transfer, which could ignite airborne dust or nearby volatile solvents.
Respiratory N95/P100 Particulate RespiratorRequired only if a fume hood is unavailable or during a large-scale spill cleanup where aerosolized powder exceeds hood containment limits.

Operational Workflow & Handling Procedures

To ensure a self-validating safety system, every handling step must be verifiable. The following protocol guarantees that environmental controls are active before the chemical is exposed.

Step-by-Step Handling Methodology:
  • Environmental Verification: Before opening the chemical container, verify that the fume hood is operational. According to OSHA standard 29 CFR 1910.1450, the fume hood must maintain an average face velocity between 80 and 120 feet per minute (fpm)[3]. This specific range ensures effective containment of fine powders without creating turbulent micro-vortices that could blow the powder out of the sash.

  • Static Mitigation: Wipe the exterior of the chemical bottle and the weighing spatula with a damp, lint-free cloth to discharge static electricity, preventing the powder from clinging to surfaces or aerosolizing.

  • Weighing Protocol: Place the analytical balance deep inside the fume hood (at least 6 inches from the sash edge). Tare a static-free anti-static weigh boat.

  • Transfer: Slowly transfer the methyl 4-amino-2-tert-butyl-1H-imidazole-5-carboxylate using a micro-spatula. Keep the source bottle and the weigh boat as close together as possible to minimize the transit path of the powder.

  • Sealing: Immediately recap the source bottle and seal the weigh boat with a secondary container before moving it to the reaction vessel.

Operational_Workflow A Pre-Operation: Risk Assessment B Don PPE: Gloves, Coat, Goggles A->B C Verify Fume Hood Face Velocity (80-120 fpm) B->C D Handle Chemical (Weighing/Transfer) C->D E Spill Detected? D->E F Initiate Spill Response Protocol E->F Yes G Proceed to Reaction/Storage E->G No

Workflow for PPE gowning and safe handling of imidazole derivatives.

Spill Response & Decontamination Protocol

In the event of a localized spill inside the fume hood, immediate and methodical action is required to prevent cross-contamination.

Step-by-Step Spill Methodology:
  • Isolate: Lower the fume hood sash to the minimum operational height to maximize inward airflow and contain aerosolized particulates.

  • Wet-Wipe Method (Solid Spill): Do not dry-sweep the powder, as this will force it into the air. Instead, lightly dampen a disposable absorbent pad with a compatible solvent (e.g., ethanol or isopropanol) and gently place it over the spilled powder.

  • Absorption (Liquid Spill): If the compound was already solvated, apply an inert absorbent material (such as vermiculite or diatomaceous earth) to the perimeter of the spill, working inward to prevent spreading.

  • Collection: Use a non-sparking scoop to collect the contaminated absorbent and place it into a designated, puncture-resistant hazardous waste bag.

  • Decontamination: Wash the affected surface with a mild detergent solution, followed by a final wipe with 70% ethanol to remove any residual organic traces.

Waste Disposal & Environmental Management

Proper disposal is not just an environmental imperative; it is a strict regulatory requirement. Under the EPA's Hazardous Waste Generator Improvements Rule (GIR), chemical waste must be managed systematically to prevent incompatible chemical reactions[4].

  • Satellite Accumulation Areas (SAA): All waste generated from handling this compound must be deposited into a designated SAA immediately at the point of generation. SAAs are permitted to hold up to 55 gallons of hazardous waste before requiring transfer to a Central Accumulation Area[4].

  • Solid Waste: Contaminated PPE (gloves, weigh boats, paper towels) must be double-bagged in a labeled, sealable solid waste container.

  • Liquid Waste: If the imidazole derivative is dissolved in a solvent, the waste must be strictly segregated. Solutions containing halogenated solvents (e.g., DCM, Chloroform) must go into a "Halogenated Waste" carboy, while non-halogenated solutions (e.g., Methanol, DMSO) must go into a "Non-Halogenated Waste" carboy to prevent exothermic reactions and reduce incineration costs.

Disposal_Logic A Generate Chemical Waste B Waste State? A->B C Solid Waste (Contaminated PPE/Powder) B->C Solid D Liquid Waste (Solvent Solutions) B->D Liquid E Double-bagged Solid Waste Bin C->E F Halogenated vs. Non-Halogenated Carboy D->F G EHS Collection & Incineration E->G F->G

Decision matrix for the segregation and disposal of chemical waste.

Sources

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